4-Amino-2-chloro-5-fluorobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJHYNUQJBQPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697727 | |
| Record name | 4-Amino-2-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228376-68-8 | |
| Record name | 4-Amino-2-chloro-5-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228376-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 4-Amino-2-chloro-5-fluorobenzonitrile
An In-depth Technical Guide to 4-Amino-2-chloro-5-fluorobenzonitrile: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound (CAS No. 1228376-68-8), a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug discovery. The unique arrangement of its substituents—an activating amino group, and electron-withdrawing fluorine, chlorine, and nitrile moieties—creates a scaffold with nuanced reactivity and significant potential for creating complex, biologically active molecules. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that make this compound a valuable tool for the synthesis of targeted therapeutics.
Core Physicochemical and Structural Characteristics
This compound is a synthetically useful intermediate whose physical properties are influenced by the strong intermolecular forces imparted by the nitrile and amino groups, as well as the overall planarity of the benzene ring. While extensive experimental data for this specific isomer is not widely published, we can compile its fundamental attributes and predicted properties based on established chemical principles.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source / Comment |
| IUPAC Name | This compound | N/A |
| CAS Number | 1228376-68-8 | [1] |
| Molecular Formula | C₇H₄ClFN₂ | [2][3] |
| Molecular Weight | 170.57 g/mol | [2][3] |
| Appearance | Solid (Predicted) | Based on related structures |
| Melting Point | Not available | Experimental data not found in public literature |
| Boiling Point | Not available | Experimental data not found in public literature |
| Density | 1.42 g/cm³ (Predicted) | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate); sparingly soluble in nonpolar solvents and water. | General chemical principles |
Spectroscopic Profile: An Interpretive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen and nitrile groups.
-
¹H NMR Spectroscopy: The molecule possesses two aromatic protons. Their chemical shifts are influenced by the ortho, meta, and para relationships with the four different substituents.
-
H-3 (proton ortho to -CN and -Cl): This proton is expected to be the most deshielded due to the strong anisotropic and inductive effects of the adjacent nitrile and chlorine atoms. Expected δ ≈ 7.5-7.8 ppm (doublet, due to coupling with Fluorine).
-
H-6 (proton ortho to -NH₂ and -F): This proton is shielded by the electron-donating amino group but deshielded by the adjacent fluorine. The net effect would place its resonance upfield relative to H-3. Expected δ ≈ 6.5-6.8 ppm (doublet, due to coupling with Fluorine).
-
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are highly predictable based on substituent effects.
-
C-CN (Nitrile Carbon): Typically found in the 115-120 ppm range.[4]
-
C-NH₂ (Carbon bonded to Amino): The amino group is strongly shielding. Expected δ ≈ 145-150 ppm.
-
C-F (Carbon bonded to Fluorine): Fluorine is deshielding and will cause a large C-F coupling constant. Expected δ ≈ 155-160 ppm (d, ¹JCF ≈ 240-250 Hz).
-
C-Cl (Carbon bonded to Chlorine): Chlorine is deshielding. Expected δ ≈ 125-130 ppm.
-
Other Aromatic Carbons: The remaining two carbons will appear in the aromatic region (100-140 ppm), with their precise shifts determined by the combined electronic influences of all substituents.[5]
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity / Comment |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong, typically two bands for a primary amine. |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Medium. Conjugation slightly lowers the frequency. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong, multiple bands. |
| C-F Stretch | 1000 - 1250 | Strong. |
| C-Cl Stretch | 700 - 850 | Strong. |
Mass Spectrometry (MS)
The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would appear at m/z 170. A key diagnostic feature would be the M+2 peak at m/z 172, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the electronic character of its functional groups. The amino group acts as a potent nucleophile and an ortho, para-director for electrophilic aromatic substitution, while the nitrile group can undergo nucleophilic attack or reduction.
-
Nucleophilicity of the Amino Group: The primary amine can readily participate in reactions such as N-acylation, N-alkylation, and condensation reactions. This reactivity is central to its role as a building block, allowing for its linkage to other molecular fragments.
-
Aromatic Substitution: While the ring is generally electron-deficient due to the halogen and nitrile groups, the powerful activating effect of the amino group can still direct electrophilic substitution to the C-3 position (ortho to the amine). However, such reactions may require carefully controlled conditions to avoid side reactions.
-
Transformations of the Nitrile Group: The nitrile group is a versatile functional handle. It can be:
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
-
The fluorine and chlorine substituents serve two primary roles: they modulate the electronic properties of the ring, influencing the reactivity of the other functional groups, and they provide steric bulk and lipophilicity, which are critical for tuning the pharmacokinetic properties of derivative drug candidates.[2]
A Plausible Synthetic Pathway
While a specific, published protocol for this exact isomer is elusive, a robust and logical synthetic route can be designed based on established organometallic and substitution chemistry. The following multi-step process illustrates a field-proven approach to constructing such a polysubstituted aniline.
Experimental Protocol: Proposed Synthesis
Step 1: Nitration of 1-Chloro-4-fluorobenzene
-
Rationale: This step introduces the nitrogen functionality, which will later be reduced to the key amino group. The directing effects of chlorine (ortho, para-directing) and fluorine (ortho, para-directing) will yield a mixture of isomers, with the desired 2-chloro-5-fluoro-1-nitrobenzene being a key product.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (150 mL) at 0 °C, add 1-chloro-4-fluorobenzene (50 g, 0.38 mol).
-
Slowly add a mixture of concentrated sulfuric acid (75 mL) and fuming nitric acid (75 mL) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting isomeric mixture is separated by column chromatography to isolate 2-chloro-5-fluoro-1-nitrobenzene.
-
Step 2: Cyanation of 2-Chloro-5-fluoro-1-nitrobenzene
-
Rationale: This step introduces the nitrile group via nucleophilic aromatic substitution (SNAAr). The nitro group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, facilitating the displacement of the chloro substituent.
-
Procedure:
-
In a flask, combine 2-chloro-5-fluoro-1-nitrobenzene (20 g, 0.11 mol), sodium cyanide (8.2 g, 0.17 mol), and dimethyl sulfoxide (DMSO) (100 mL).
-
Heat the mixture to 90 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour it into 500 mL of ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-fluoro-5-nitrobenzonitrile.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step is the selective reduction of the nitro group to the amine. A common and effective method is using tin(II) chloride, which chemoselectively reduces nitro groups in the presence of nitriles.
-
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (15 g, 0.09 mol) in ethanol (200 mL), add tin(II) chloride dihydrate (90 g, 0.40 mol).
-
Heat the mixture to reflux and stir for 3 hours.
-
Cool the reaction to room temperature and carefully neutralize by adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product, this compound.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary value of this compound in modern drug discovery lies in its utility as a core fragment for the synthesis of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.
The Role as a Hinge-Binding Moiety
Most kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A crucial interaction for many inhibitors is the formation of one or more hydrogen bonds with the "hinge region" of the kinase. The 4-aminobenzonitrile scaffold is ideally suited for this role:
-
The amino group can act as a hydrogen bond donor.
-
The nitrogen of the nitrile group , or a heterocyclic ring derived from it, can act as a hydrogen bond acceptor.
This bidentate interaction provides a strong anchor, positioning the rest of the inhibitor molecule to occupy other pockets within the active site, thereby achieving high potency and selectivity.
Causality of Halogen Substitution
The chlorine and fluorine atoms are not mere spectators. Their presence is a deliberate design choice to modulate the molecule's properties:
-
Fluorine: Often incorporated to improve metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity through favorable electronic interactions.
-
Chlorine: Increases lipophilicity, which can improve cell permeability and oral bioavailability. It can also be used to probe steric pockets within the active site to enhance selectivity.
Caption: Role of the aminobenzonitrile core in kinase inhibition.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Classifications: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from light and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a sophisticated chemical tool. While its physical and spectral properties are not yet fully documented in the public domain, its structure provides a clear roadmap for its reactivity and utility. Its true value is realized in its application as a versatile scaffold, particularly for crafting the next generation of targeted kinase inhibitors. The strategic placement of its functional groups offers medicinal chemists a powerful platform to fine-tune the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents.
References
- 1. echemi.com [echemi.com]
- 2. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 3. 4-Amino-2-chloro-6-fluorobenzonitrile | C7H4ClFN2 | CID 59635883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Spectroscopic Data for 4-Amino-2-chloro-5-fluorobenzonitrile: An In-Depth Technical Guide
Introduction
4-Amino-2-chloro-5-fluorobenzonitrile (CAS No: 1228376-68-8; Molecular Formula: C₇H₄ClFN₂) is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science.[1][2] Its unique arrangement of electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (amino) groups on a benzene ring makes it a versatile building block for the synthesis of more complex bioactive molecules and functional materials.[1]
The unambiguous confirmation of its molecular structure and the assessment of its purity are paramount for its application in any synthetic workflow. Spectroscopic analysis is the cornerstone of this characterization process.[3] This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles, experimental protocols, and interpretive logic essential for robust chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.[4] By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, we can deduce the precise connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum reveals the disposition of hydrogen atoms within the molecule. The aromatic region is of particular interest, where two protons are expected. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The fluorine atom will introduce characteristic splitting patterns through ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) | JH3-F5 ≈ 8-10 Hz (meta), JH3-H6 ≈ 2-3 Hz (meta) | Deshielded by the adjacent electron-withdrawing chloro and nitrile groups. |
| H-6 | ~6.5 - 6.7 | Doublet of doublets (dd) | JH6-F5 ≈ 4-6 Hz (ortho), JH6-H3 ≈ 2-3 Hz (meta) | Shielded by the ortho amino group, leading to an upfield shift compared to H-3. |
| -NH₂ | ~4.5 - 5.5 | Broad singlet | - | Protons are exchangeable; signal position and shape are highly dependent on solvent, concentration, and temperature. |
Note: Predicted values are based on the analysis of substituent effects on similar aromatic systems. Experimental values may vary based on solvent and instrument conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a detailed look at the carbon framework.[3] Due to the molecule's asymmetry, seven distinct carbon signals are anticipated. A key feature will be the large, direct coupling between C-5 and the fluorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C-CN (Nitrile) | ~115 - 118 | Characteristic downfield signal for a nitrile carbon.[3] |
| C-NH₂ | ~148 - 152 | Carbon directly attached to the electron-donating amino group. |
| C-Cl | ~120 - 125 | Carbon bearing the chlorine atom. |
| C-F | ~155 - 160 (Doublet) | Significant downfield shift and large ¹JC-F coupling (≈240-260 Hz). |
| Aromatic C-H | ~110 - 135 | Signals for the two protonated aromatic carbons. |
| Aromatic C (quaternary) | ~100 - 110 | Quaternary carbon adjacent to the nitrile and amino groups. |
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra relies on meticulous sample preparation and appropriate instrument parameter selection.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[3]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), inside a 5 mm NMR tube.[3]
-
Expert Insight: DMSO-d₆ is often preferred as it can slow the exchange rate of amine protons, sometimes allowing for the observation of N-H coupling and resulting in sharper -NH₂ signals. Residual water in CDCl₃ can obscure the amine proton signals.[5]
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Maintain a constant sample temperature, typically 298 K.
-
NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic characterization.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6] The IR spectrum provides a distinct "fingerprint" for this compound based on its key structural motifs.
Characteristic IR Absorption Bands
The spectrum is expected to be dominated by absorptions corresponding to the amine, nitrile, and substituted aromatic ring functionalities.
Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂).[7] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on the benzene ring. |
| C≡N Stretch (Nitrile) | 2220 - 2230 | Strong, Sharp | A highly characteristic and easily identifiable peak for the nitrile functional group.[3][7] |
| Aromatic C=C Bending | 1500 - 1600 | Medium-Strong | Skeletal vibrations of the aromatic ring. |
| C-F Stretch | 1200 - 1250 | Strong | Strong absorption due to the high polarity of the C-F bond. |
| C-Cl Stretch | 750 - 800 | Medium-Strong | Found in the fingerprint region of the spectrum.[7] |
Experimental Protocol for IR Analysis
For solid samples, several preparation methods are available. The thin solid film method is fast, straightforward, and avoids interfering signals from mulling agents like Nujol.[8][9]
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Place a small amount (5-10 mg) of the solid sample into a small vial.[9]
-
Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[8][9]
-
Using a pipette, place one or two drops of this solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[8][10]
-
Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.[8][9]
-
-
Data Acquisition (FTIR):
-
First, collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[11]
-
Place the salt plate with the sample film into the sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Trustworthiness Check: If peaks are too intense (flat-topped), the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.[8][9]
-
IR Analysis Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.
Predicted Mass Spectrum (Electron Ionization)
For this compound (MW = 170.57), the mass spectrum will exhibit several key features.
-
Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), so its molecular ion peak is expected to have an even-numbered mass, which is consistent with its monoisotopic mass of 170.[12]
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment. The M+• peak at m/z 170 (containing ³⁵Cl) will be accompanied by an M+2 peak at m/z 172 (containing ³⁷Cl) with an intensity of approximately one-third that of the M+• peak.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion Identity | Fragmentation Pathway | Significance |
| 170/172 | [M]+• | - | Molecular ion peak; confirms molecular weight. |
| 143/145 | [M - HCN]+• | Loss of hydrogen cyanide | Characteristic fragmentation of aromatic nitriles. |
| 135 | [M - Cl]+ | Loss of a chlorine radical | Cleavage of the C-Cl bond. |
| 108 | [M - Cl - HCN]+ | Sequential loss of Cl and HCN | Further fragmentation of the primary fragment ion. |
Note: Fragmentation is a high-energy process, and other pathways are possible. These represent common and logical fragmentation events for this structure.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile and thermally stable compounds like the target molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or methanol.[13]
-
GC Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C in splitless mode.[13]
-
Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.[13]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation from any potential impurities.[13]
-
-
MS Parameters:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[13]
-
Mass Range: Scan a mass range of m/z 50-300 to ensure capture of the molecular ion and key fragments.[13]
-
Temperatures: Set the ion source and transfer line temperatures to 230°C and 280°C, respectively, to prevent condensation.[13]
-
MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Summary and Conclusion
The collective data from NMR, IR, and MS provide a robust and self-validating confirmation of the structure of this compound. Each technique offers a unique and essential piece of the structural puzzle, from the atomic connectivity mapped by NMR, to the functional groups identified by IR, and the definitive molecular weight provided by MS. The protocols and interpretive frameworks presented in this guide serve as a reliable blueprint for the rigorous characterization required in modern chemical research and development.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.washington.edu [chem.washington.edu]
- 6. measurlabs.com [measurlabs.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 4-Amino-2-chloro-5-fluorobenzonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-chloro-5-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a predictive analysis based on its molecular structure and the fundamental principles of solubility. Furthermore, it presents detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, formulation, and biological screening.
Introduction: Understanding the Molecule
This compound is a substituted benzonitrile derivative with a molecular structure that imparts a unique combination of polarity and potential for intermolecular interactions.[1] Its utility as a building block in the synthesis of bioactive molecules underscores the importance of understanding its solubility, a critical parameter that influences reaction kinetics, purification strategies, and the ultimate bioavailability of downstream compounds.[1][2]
The key functional groups that govern its solubility are:
-
Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.
-
Nitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.
-
Halogen Atoms (-Cl, -F): These electron-withdrawing groups contribute to the molecule's overall polarity and can participate in halogen bonding.
-
Aromatic Ring: A non-polar backbone that influences solubility in less polar solvents.
The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents. The principle of "like dissolves like" serves as a foundational concept for predicting its behavior.[3][4][5] Solvents with similar polarity and hydrogen bonding capabilities are more likely to effectively solvate the molecule.
Predictive Solubility Analysis
Based on the molecular structure, we can anticipate the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively engage in hydrogen bonding and dipole-dipole interactions with the solute.
-
Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and acetonitrile.
-
Low Solubility: Predicted in non-polar solvents like hexane, toluene, and diethyl ether, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar solute is high.
It is crucial to note that these are qualitative predictions. For quantitative and precise data, experimental determination is essential.
Experimental Determination of Solubility: Protocols and Methodologies
To empower researchers with the ability to generate reliable solubility data, this section details two robust experimental protocols. The choice of method will depend on the available equipment and the required throughput.
The Shake-Flask Method with HPLC Quantification: The Gold Standard
This method is considered the most accurate for determining equilibrium solubility.[6] It involves saturating a solvent with the compound and then quantifying the dissolved amount.
Caption: Workflow for Shake-Flask Solubility Determination with HPLC.
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[6]
-
Separation: After incubation, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.[7]
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, like DMSO or acetonitrile) at a known concentration.
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method. A reverse-phase C18 column is often a good starting point.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve.[4][7]
-
UV-Vis Spectroscopic Method: A High-Throughput Alternative
For rapid screening of solubility in multiple solvents, UV-Vis spectroscopy offers a faster, though potentially less precise, alternative to HPLC.[8] This method is contingent on the compound having a distinct chromophore that absorbs in the UV-Vis spectrum.
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
-
Sample Preparation: Prepare the saturated solution and filter it as described in the shake-flask method (steps 1-4).
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the same solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.[9]
-
Sample Analysis: Measure the absorbance of the filtered, saturated sample at λmax. If the absorbance is too high, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the (diluted) sample. Account for any dilution factor to determine the final solubility.[10][11]
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Hexane | 0.1 | < Value> | < Value> |
| e.g., Toluene | 2.4 | < Value> | < Value> |
| e.g., Diethyl Ether | 2.8 | < Value> | < Value> |
| e.g., Ethyl Acetate | 4.4 | < Value> | < Value> |
| e.g., Acetone | 5.1 | < Value> | < Value> |
| e.g., Ethanol | 5.2 | < Value> | < Value> |
| e.g., Methanol | 5.1 | < Value> | < Value> |
| e.g., Acetonitrile | 5.8 | < Value> | < Value> |
| e.g., Dimethylformamide (DMF) | 6.4 | < Value> | < Value> |
| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | < Value> | < Value> |
Note: The values in this table are placeholders and should be populated with experimentally determined data.
The results should be analyzed in the context of solvent properties. A correlation between solubility and the polarity index of the solvents would validate the "like dissolves like" principle. Any deviations from the expected trend could indicate specific solute-solvent interactions, such as strong hydrogen bonding or steric effects.
Safety Considerations
When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] All experimental procedures should be performed in a well-ventilated fume hood.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on its molecular structure and established experimental methodologies can provide the necessary insights for its effective use in research and development. This guide offers a framework for predicting its solubility and provides detailed, actionable protocols for its accurate determination. By following these guidelines, researchers can confidently navigate the solubility landscape of this important chemical intermediate, thereby optimizing its application in the synthesis of novel and impactful molecules.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.ws [chem.ws]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Khan Academy [khanacademy.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 11. scirp.org [scirp.org]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. capotchem.com [capotchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Sourcing 4-Amino-2-chloro-5-fluorobenzonitrile: From Supplier Qualification to In-House Verification
Introduction: The Critical Role of a Niche Building Block
In the landscape of modern drug discovery and development, the precise architecture of small molecules dictates their biological activity and therapeutic potential. 4-Amino-2-chloro-5-fluorobenzonitrile (CAS No. 1228376-68-8) has emerged as a crucial structural motif and a versatile intermediate. Its unique substitution pattern—an activating amino group, and electron-withdrawing chloro, fluoro, and nitrile moieties—makes it a highly sought-after building block for synthesizing a new generation of targeted therapeutics, particularly kinase inhibitors and novel antibacterial agents.[1][2]
However, the journey from a promising molecular design to a clinical candidate is fraught with challenges, beginning with the procurement of starting materials. The quality of a key intermediate like this compound is not a trivial detail; it is the bedrock upon which subsequent synthetic steps and, ultimately, the integrity of the final active pharmaceutical ingredient (API) are built. Impurities, incorrect isomers, or batch-to-batch variability can lead to failed reactions, misleading biological data, and costly project delays.[3]
This guide provides an in-depth framework for researchers, chemists, and supply chain managers in the pharmaceutical and biotechnology sectors. It moves beyond a simple list of vendors to establish a robust, risk-based methodology for qualifying suppliers and analytically verifying the quality of this critical reagent.
The Strategic Importance of Supplier Qualification
Supplier qualification is a mandatory component of a regulated Pharmaceutical Quality System under Current Good Manufacturing Practices (cGMP).[3] Its purpose is to ensure a consistent and reliable supply of high-quality raw materials, thereby safeguarding against downstream failures.[3][4] For a specialized intermediate, this process involves a multi-faceted evaluation of a supplier's capabilities, documentation, and quality systems.
Regulatory bodies like the FDA and EMA mandate that manufacturers verify the compliance of their suppliers, especially for materials used in API synthesis.[4][5] Guidelines such as ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients) and USP General Chapter <1083> provide a framework for this process, emphasizing a risk-based approach.[4][6] The criticality of the material dictates the stringency of the qualification process. Given that this compound is a primary building block, it is considered a high-risk material requiring thorough vetting.
Identifying and Evaluating Commercial Suppliers
The first step is to identify potential suppliers. These can range from large-scale manufacturers to smaller, specialized chemical synthesis labs. An initial survey of the market reveals several vendors listing this compound. However, a deeper evaluation is necessary to move from a long list to a short list of qualified partners.
Comparative Analysis of Potential Suppliers
The following table summarizes publicly available information for representative suppliers of this compound (CAS: 1228376-68-8). This is an illustrative starting point for a researcher's own evaluation.
| Supplier | Stated Purity | Available Scale | Documentation Availability | Notes |
| ChemScene | ≥97%[7] | Grams | Product page with basic specs[7] | Offers a range of services including custom synthesis and commercial production.[7] |
| ChemicalBook | Varies by lister | Grams to Kilograms | Aggregates multiple suppliers[8] | A marketplace platform; requires vetting of the actual underlying manufacturer. |
| CymitQuimica | 95% (for an isomer)[9] | Milligrams to Grams | Basic product properties[9] | Important to verify the correct isomer is being offered. |
Note: This table is for illustrative purposes. Researchers must conduct their own due diligence and contact suppliers directly for the most current information, including Certificates of Analysis and pricing.
The Supplier Qualification Workflow
A systematic approach is crucial for selecting and maintaining a relationship with a supplier. The process should be documented and follow a logical, risk-based progression.
Caption: A risk-based workflow for qualifying a new supplier of a critical chemical intermediate.
Technical Verification: A Self-Validating System
Trust, but verify. While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, independent analytical verification is a cornerstone of a robust quality control program.[10] It ensures the material meets the specific requirements of your synthesis and protects your research from the costly consequences of using substandard reagents.
Key Analytical Techniques for Verification
-
Identity and Structure:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Unambiguously confirms the molecular structure, including the specific isomeric arrangement of the substituents on the aromatic ring. It is also powerful for identifying organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental composition.
-
-
Purity:
Experimental Protocol: HPLC Purity Assay
This protocol provides a starting point for the quality control analysis of this compound. Method development and validation are required for use in a cGMP environment.
Objective: To determine the purity of a supplied batch of this compound by reverse-phase HPLC with UV detection.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sample vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard (if available) or the supplier's sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~100 µg/mL.
-
Prepare a working solution of ~10 µg/mL by further dilution.
-
-
Sample Preparation:
-
Prepare the supplied sample in the same manner as the standard to a final concentration of ~10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The retention time of the main peak in the sample should match that of the reference standard. Compare the peak shape and look for the presence of any co-eluting or unexpected impurity peaks.
-
Conclusion
Sourcing this compound for pharmaceutical research and development demands a level of scientific rigor that extends far beyond a simple purchasing transaction. By implementing a structured supplier qualification process rooted in cGMP principles and committing to in-house analytical verification, research organizations can mitigate supply chain risks, ensure experimental reproducibility, and build a solid foundation for their drug discovery programs. This diligent, science-driven approach transforms the procurement of a chemical intermediate from a potential liability into a strategic advantage.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. simplerqms.com [simplerqms.com]
- 5. What are the GMP Requirements for Supplier Qualification? - ECA Academy [gmp-compliance.org]
- 6. usp.org [usp.org]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 1228376-68-8 [chemicalbook.com]
- 9. 4-Amino-2-chloro-3-fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 10. reagent.co.uk [reagent.co.uk]
- 11. jocpr.com [jocpr.com]
Introduction: The Strategic Importance of a Multifunctional Building Block
An In-depth Technical Guide to 4-Amino-2-chloro-5-fluorobenzonitrile: A Cornerstone Intermediate in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the efficiency and success of a synthetic route often hinge on the strategic selection of key intermediates. This compound (CAS No: 1228376-68-8) has emerged as a pivotal building block, valued for its unique constellation of functional groups that offer a versatile platform for constructing complex molecular architectures.[1][2] This substituted benzonitrile derivative, featuring an amino group, a nitrile moiety, and two different halogen atoms (chlorine and fluorine) on a benzene ring, provides chemists with multiple reactive sites to elaborate upon.[3]
The presence of a fluorine atom is particularly significant. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[4][5] The amino and nitrile groups, meanwhile, are precursors to a wide array of other functionalities and are instrumental in the formation of various heterocyclic systems that form the core of many bioactive molecules.[6][7] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and application of this compound, underscoring its critical role as a chemical intermediate.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1228376-68-8 |
| Molecular Formula | C₇H₄ClFN₂[1] |
| Molecular Weight | 170.57 g/mol [1] |
| Appearance | Off-white to yellow powder[4] |
| Purity | Typically ≥97%[1] |
| SMILES | N#CC1=CC(F)=C(N)C=C1Cl[1] |
| InChI Key | XAUGAORSTZPARZ-UHFFFAOYSA-N[3] |
Synthesis of this compound: A Methodological Overview
The industrial and laboratory-scale synthesis of this compound is critical for its availability as a starting material. While multiple proprietary methods exist, a common approach involves the cyanation of a substituted aniline precursor. One illustrative pathway begins with 4-chloro-2-fluoroaniline, which undergoes cyanation to introduce the nitrile group, yielding the target intermediate.
Illustrative Synthetic Protocol
A generalized laboratory procedure for the synthesis of a related compound, 4-Amino-5-chloro-2-fluorobenzonitrile, involves the reaction of 4-chloro-2-fluoroaniline with cyanogen bromide.[3] This type of reaction requires careful control of conditions to ensure safety and maximize yield.
Step 1: Reaction Setup
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-fluoroaniline in a suitable organic solvent.
-
Cool the mixture to 0-5°C using an ice bath.
Step 2: Addition of Cyanating Agent
-
Slowly add a solution of cyanogen bromide to the cooled aniline solution while maintaining the temperature between 0-5°C. The reaction is exothermic and requires careful monitoring.
-
A base, such as sodium hydroxide or potassium carbonate, is typically added to neutralize the hydrogen bromide formed during the reaction.[3]
Step 3: Reaction Monitoring and Workup
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, the mixture is typically quenched with water and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound is then purified, commonly by recrystallization from a suitable solvent system, to achieve the desired purity for subsequent synthetic steps.
Synthetic Pathway Visualization
The following diagram illustrates a conceptual synthetic route for a halogenated aminobenzonitrile.
Caption: Conceptual synthesis of the target intermediate.
The Versatile Role of this compound in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively or in concert to build molecular complexity. This makes it a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.[8]
Reactivity and Transformation Potential
-
The Amino Group (-NH₂): This nucleophilic group is a handle for a vast number of transformations. It can be acylated, alkylated, or used as a nucleophile in substitution reactions.[3] Critically, it is often a key component in the formation of nitrogen-containing heterocycles, such as quinolones, benzodiazepines, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[3][9]
-
The Nitrile Group (-CN): The nitrile group is a versatile functional group that can be:
-
Reduced to a primary amine (-CH₂NH₂), providing a flexible linker.
-
Hydrolyzed to a carboxylic acid (-COOH), enabling the formation of amides or esters.
-
Utilized in cycloaddition reactions to form heterocyclic rings like tetrazoles.
-
-
The Halogen Substituents (-Cl, -F): The electron-withdrawing nature of the chlorine and fluorine atoms modulates the reactivity of the aromatic ring.[3] The fluorine atom, in particular, is often retained in the final active pharmaceutical ingredient (API) to confer desirable pharmacokinetic properties.[5] While generally stable, the chlorine atom can sometimes be displaced via nucleophilic aromatic substitution under specific conditions.
Application in the Synthesis of Bioactive Molecules
This compound serves as a key starting material for several classes of therapeutic agents.
-
Antibacterial Agents: This intermediate is used in the preparation of quinolone derivatives. The core quinolone structure is a potent inhibitor of bacterial DNA gyrase, and the substituents on the aromatic ring, derived from this intermediate, are crucial for modulating the antibacterial spectrum and potency.[3]
-
Kinase Inhibitors: In oncology, many small-molecule drugs function by inhibiting protein kinases. Substituted aminobenzonitriles are common starting points for synthesizing the heterocyclic cores of these inhibitors. The specific substitution pattern of this compound allows for the precise placement of functional groups required for binding to the kinase active site.[7]
Workflow for API Synthesis
The diagram below outlines a general workflow from the intermediate to a final API, highlighting the decision-making process in drug development.
Caption: General workflow from intermediate to API.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is essential.
-
Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered toxic if swallowed and harmful to aquatic life.[10][11]
-
Handling: Use should be restricted to well-ventilated areas or fume hoods. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory to prevent skin and eye contact.[12] Avoid creating dust.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place, protected from light.[1][13]
Conclusion
This compound is more than just a chemical on a shelf; it is a testament to the power of strategic molecular design. Its unique combination of reactive sites—the nucleophilic amino group, the versatile nitrile, and the modulating halogen atoms—provides an efficient and reliable entry point into a diverse range of complex, high-value molecules. For scientists in drug discovery and development, this intermediate represents a crucial tool, enabling the synthesis of novel therapeutic agents with enhanced properties. Its continued application in the synthesis of antibacterial, anti-cancer, and other bioactive compounds solidifies its position as a cornerstone intermediate in modern organic synthesis.
References
- 1. chemscene.com [chemscene.com]
- 2. 1228376-68-8|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. capotchem.com [capotchem.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Fundamental Reaction Mechanisms of 4-Amino-2-chloro-5-fluorobenzonitrile
Introduction
4-Amino-2-chloro-5-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers, particularly those in drug discovery and agrochemical development. Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing chloro, fluoro, and nitrile groups, imparts a rich and complex reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms of this versatile molecule, offering both theoretical insights and practical, field-proven experimental protocols.
The strategic placement of the substituents governs the molecule's behavior in various chemical transformations. The interplay of inductive and resonance effects dictates the regioselectivity of electrophilic aromatic substitution, while the electron-deficient nature of the ring, particularly due to the nitrile and halogen substituents, opens avenues for nucleophilic aromatic substitution. Furthermore, the amino and nitrile functionalities serve as key handles for a wide range of chemical modifications, including acylation, alkylation, reduction, and hydrolysis. This guide will delve into these fundamental reaction mechanisms, providing the reader with a comprehensive understanding of how to effectively utilize this compound in synthetic strategies.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 1228376-68-8 | [1][2] |
| Molecular Formula | C₇H₄ClFN₂ | [1][2] |
| Molecular Weight | 170.57 g/mol | [1][2] |
| Appearance | Off-white to yellow powder | [3] |
| Purity | ≥97% | [2] |
Spectroscopic Data:
-
¹H NMR: A spectrum is available from chemical suppliers, which can be used for initial characterization.[1]
-
¹³C NMR, IR, MS: Further characterization using these techniques is recommended for unambiguous structure confirmation.[1]
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The benzonitrile ring in this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrile, chloro, and fluoro groups. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for electron-rich aromatic systems.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group (in this case, the chloro or fluoro substituent), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group. The regioselectivity of the nucleophilic attack is influenced by the positions of the electron-withdrawing groups, which stabilize the negative charge in the Meisenheimer complex.
While specific protocols for this compound are not extensively documented in publicly available literature, a representative procedure for a related compound, the ammonolysis of 2-fluoro-4-chlorobenzonitrile to produce 4-Amino-2-fluorobenzonitrile, illustrates the principles of SNAr in this class of molecules.[3][4]
Experimental Protocol: Representative Ammonolysis
Objective: To replace a chloro substituent with an amino group via nucleophilic aromatic substitution. This protocol is adapted from the synthesis of a related aminofluorobenzonitrile.[3][4]
Materials:
-
2-Fluoro-4-chlorobenzonitrile
-
Ammonia (aqueous or gaseous)
-
Base catalyst (e.g., sodium carbonate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reaction vessel (pressure-rated if using gaseous ammonia at elevated temperatures)
-
Standard laboratory glassware for workup and purification
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-4-chlorobenzonitrile in the chosen solvent.
-
Addition of Reagents: Add the base catalyst and the ammonia source.
-
Reaction Conditions: Heat the reaction mixture under controlled temperature and pressure. The specific conditions will depend on the reactivity of the substrate and the form of ammonia used.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to remove the catalyst and any inorganic byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired aminobenzonitrile.
Caption: Workflow for a representative SNAr reaction.
Section 2: Electrophilic Aromatic Substitution (EAS)
While the electron-withdrawing groups on this compound generally deactivate the ring towards electrophilic attack, the powerful electron-donating and ortho-, para-directing amino group can still facilitate these reactions under appropriate conditions. The regiochemical outcome of an EAS reaction on this substrate will be a complex interplay of the directing effects of all four substituents.
-
Amino Group (-NH₂): Strongly activating and ortho-, para-directing.
-
Fluoro (-F) and Chloro (-Cl) Groups: Deactivating but ortho-, para-directing.
-
Nitrile Group (-CN): Strongly deactivating and meta-directing.
The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. However, the steric hindrance and electronic effects of the adjacent chloro and fluoro groups will significantly influence the final product distribution.
A plausible synthetic route for a related compound, the reduction of a nitro group to an amine, is presented below as an example of a common transformation that alters the electronic properties of the aromatic ring, which is a key consideration in multi-step syntheses involving EAS.[5]
Experimental Protocol: Representative Nitro Group Reduction
Objective: To synthesize an aminobenzonitrile from a nitrobenzonitrile precursor. This protocol is adapted from the synthesis of 4-amino-2-chlorobenzonitrile.[5][6]
Materials:
-
2-Chloro-4-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Standard laboratory glassware for reaction, workup, and purification
Methodology:
-
Reaction Setup: Prepare a solution of stannous chloride in concentrated hydrochloric acid in a flask equipped with a stirrer.
-
Addition of Substrate: Add the 2-chloro-4-nitrobenzonitrile in portions to the stannous chloride solution, maintaining the temperature below 30°C with external cooling.
-
Reaction: Stir the resulting slurry at room temperature for 2-3 hours.
-
Workup: Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to an alkaline pH while keeping the temperature around 25°C.
-
Isolation: Filter the crude product and wash it with water until neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to yield the pure aminobenzonitrile.
Caption: Directing effects of substituents in EAS.
Section 3: Reactions of the Amino Group
The primary amino group of this compound is a versatile functional handle for a variety of transformations, including acylation, alkylation, and diazotization. These reactions are fundamental in the synthesis of more complex molecules, such as kinase inhibitors and other pharmaceutically active compounds.
Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide linkages. This reaction is often employed to protect the amino group during subsequent synthetic steps or to introduce specific functionalities.
A general protocol for the N-acylation of a similar aminophenol is provided below.
Experimental Protocol: Representative N-Acylation
Objective: To acylate the amino group to form an amide. This protocol is adapted from standard procedures for the acetylation of aminophenols.
Materials:
-
This compound
-
Acetic anhydride (or other acylating agent)
-
Buffer (e.g., sodium acetate)
-
Solvent (e.g., water)
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: Suspend or dissolve the aminobenzonitrile in the chosen solvent.
-
Addition of Reagents: Add the buffer followed by the dropwise addition of the acylating agent.
-
Reaction: Stir the mixture, and if necessary, gently heat to drive the reaction to completion.
-
Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure N-acylated product.
Section 4: Reactions of the Nitrile Group
The nitrile group (-C≡N) is a valuable functional group that can be converted into a variety of other functionalities, including primary amines, carboxylic acids, and ketones.
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is particularly useful for synthesizing diamine compounds.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction typically proceeds through an amide intermediate.
Experimental Protocol: Representative Nitrile Reduction
Objective: To reduce the nitrile group to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Apparatus for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF in a dry flask.
-
Addition of Substrate: Add a solution of the aminobenzonitrile in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours.
-
Quenching: Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting granular precipitate and wash it with THF.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be further purified if necessary.
Caption: Key reactions of the nitrile group.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound and its derivatives are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The aminobenzonitrile scaffold can be elaborated through various reactions, such as those described in the preceding sections, to construct complex heterocyclic systems that bind to the ATP-binding site of specific kinases.
For example, related aminobenzonitriles are used in the synthesis of inhibitors for Src kinase and other protein kinases.[7] The synthesis of these inhibitors often involves a key nucleophilic substitution step where the amino group of the benzonitrile derivative displaces a leaving group on a heterocyclic core, followed by further functionalization.
Conclusion
This compound is a multifaceted building block with a rich and tunable reactivity. A thorough understanding of its fundamental reaction mechanisms—nucleophilic and electrophilic aromatic substitution, and transformations of the amino and nitrile groups—is paramount for its effective application in the synthesis of complex target molecules. While detailed experimental data for this specific isomer can be limited, the principles of its reactivity can be confidently inferred from closely related analogues. This guide has provided a comprehensive overview of these principles, supplemented with representative experimental protocols, to empower researchers in their synthetic endeavors.
References
- 1. This compound(1228376-68-8) 1H NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for 4-Amino-2-chloro-5-fluorobenzonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of 4-Amino-2-chloro-5-fluorobenzonitrile in Agrochemical Innovation
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of modern agrochemicals.[1] Its strategic importance lies in the unique combination of reactive functional groups: a nucleophilic amino group, a versatile nitrile moiety, and a halogen-substituted phenyl ring. This distinct substitution pattern, particularly the presence of chlorine and fluorine atoms, is known to enhance the biological efficacy and metabolic stability of active ingredients in pesticides and herbicides.[1][2]
The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, making it amenable to a variety of chemical transformations. This allows for the construction of complex heterocyclic scaffolds that are the core of many commercial and developmental agrochemicals.[1] This guide provides detailed application notes and protocols for the use of this compound in the synthesis of promising agrochemical intermediates, with a focus on the creation of pyrazole-based structures, a prominent class of insecticides.
Core Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe use in synthesis.
| Property | Value | Source |
| CAS Number | 1228376-68-8 | [3] |
| Molecular Formula | C₇H₄ClFN₂ | [3] |
| Molecular Weight | 170.57 g/mol | [3] |
| Appearance | Off-white to yellow powder | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | 4°C, protect from light | [3] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Application in Insecticide Synthesis: A Gateway to Phenylpyrazole Scaffolds
Phenylpyrazole insecticides are a significant class of agrochemicals that act as potent blockers of GABA-gated chloride channels in insects. The synthesis of these complex molecules often relies on the construction of a substituted pyrazole ring attached to a functionalized phenyl group. This compound serves as an excellent starting material for generating such structures.
The following section outlines a representative synthetic workflow for the preparation of a key phenylpyrazole intermediate from this compound. This protocol is based on established chemical principles for pyrazole synthesis, such as the reaction of a 1,3-dielectrophile with a hydrazine.
Synthetic Workflow Overview
The overall strategy involves the transformation of the nitrile group of this compound into a β-ketonitrile, which can then undergo a cyclocondensation reaction with a hydrazine to form the pyrazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and insecticidal activity of 1-phenyl-5-aminopyrazole ecdysteroid analogs [nyxxb.cn]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Amino-2-chloro-5-fluorobenzonitrile in Modern Pharmaceutical Development: Applications and Synthetic Protocols
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and sterically defined aromatic systems has become a cornerstone of rational drug design. 4-Amino-2-chloro-5-fluorobenzonitrile, a highly functionalized aromatic compound, has emerged as a critical building block for the synthesis of a new generation of targeted therapeutics. Its unique electronic and structural features—an electron-donating amino group, and electron-withdrawing nitrile, chloro, and fluoro substituents—provide a versatile platform for medicinal chemists to construct complex molecular architectures with tailored pharmacological profiles.
The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] The strategic placement of chloro and fluoro substituents on the benzonitrile ring creates distinct regions of electron density, influencing the molecule's reactivity and allowing for selective chemical modifications. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical development, with a focus on its role in the synthesis of kinase inhibitors. Furthermore, it offers detailed, field-proven protocols for its synthetic manipulation, empowering researchers to leverage this valuable intermediate in their drug discovery programs.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1228376-68-8 | [3] |
| Molecular Formula | C₇H₄ClFN₂ | [3] |
| Molecular Weight | 170.57 g/mol | [3] |
| Appearance | Off-white to yellow powder | |
| Purity | ≥97% | [3] |
| Storage | 4°C, protect from light | [3] |
Safety and Handling: this compound is classified as harmful and an irritant. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the material safety data sheet (MSDS).[4][5]
Application in Drug Discovery: A Key Building Block for Kinase Inhibitors
The this compound scaffold is particularly prominent in the synthesis of small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these targeted therapies can inhibit tumor growth and survival.
One of the most significant applications of this scaffold is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins that drive the growth of certain cancers, most notably non-small cell lung cancer (NSCLC).
Case Study: The Role in the Synthesis of ALK Inhibitors like Brigatinib (AP26113)
While the publicly available synthetic routes for the ALK inhibitor Brigatinib may not explicitly start from this compound in a single step, the core of the Brigatinib molecule features a di-substituted aminophenyl group that highlights the importance of related structural motifs. The synthesis of such complex molecules often involves the strategic coupling of functionalized aromatic building blocks. The reactivity of this compound makes it an ideal candidate for incorporation into such synthetic strategies.
The general approach to synthesizing many kinase inhibitors involves the construction of a core heterocyclic system, which is then functionalized with various substituted aromatic rings to optimize potency, selectivity, and pharmacokinetic properties. The amino group of this compound can serve as a key nucleophile or be transformed into other functional groups, while the halogenated positions provide handles for cross-coupling reactions to build the final drug architecture.
Below is a conceptual diagram illustrating the central role of ALK in cancer cell signaling and its inhibition by targeted therapies.
Caption: ALK signaling pathway and its inhibition.
Synthetic Protocols: Harnessing the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The amino group can act as a nucleophile, while the chloro and fluoro substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and can also participate in palladium-catalyzed cross-coupling reactions.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - A Gateway to Diverse Scaffolds
Nucleophilic aromatic substitution is a fundamental transformation for functionalizing the benzonitrile core. The electron-withdrawing nature of the nitrile and halogen substituents facilitates the attack of nucleophiles on the aromatic ring. The following protocol provides a general procedure for the SNAr reaction with a secondary amine, a common step in the synthesis of many pharmaceutical intermediates.
Caption: Experimental workflow for SNAr reaction.
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Addition of Nucleophile: Add the secondary amine (e.g., piperidine, 1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminobenzonitrile.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize any acidic byproducts and can facilitate the reaction by deprotonating the nucleophile if it has an acidic proton.
-
Temperature: Heating is typically required to overcome the activation energy for the nucleophilic attack on the aromatic ring.
Protocol 2: Suzuki-Miyaura Cross-Coupling - Forging Carbon-Carbon Bonds
The chloro substituent on the this compound ring can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in many pharmaceuticals.
Materials:
-
This compound
-
Arylboronic acid or arylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Solvent and Catalyst: Add the degassed solvent system and the palladium catalyst (0.05-0.10 eq) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Various palladium sources and ligands can be used to optimize the reaction for specific substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be carried out under an inert atmosphere to prevent catalyst degradation.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of functional groups provides a rich platform for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors for oncology. The protocols detailed in this guide offer a practical framework for researchers to harness the synthetic potential of this valuable building block. As the demand for highly specific and effective targeted therapies continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly continue to rise, paving the way for the next generation of life-saving medicines.
References
- 1. Synthesis of Amino[2.2]paracyclophanes-Beneficial Monomers for Bioactive Coating of Medical Implant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2008006583A1 - Pyrimidine derivatives as alk-5 inhibitors - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. plantarchives.org [plantarchives.org]
Application Notes & Protocols: Strategic Derivatization of the 4-Amino-2-chloro-5-fluorobenzonitrile Amino Group
Introduction
4-Amino-2-chloro-5-fluorobenzonitrile is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its substituted benzonitrile framework, featuring chloro, fluoro, and cyano groups, imparts unique electronic properties and metabolic stability to derivative compounds. The primary aromatic amino group at the C4 position is a versatile handle for chemical modification, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds.[3] The electron-withdrawing nature of the substituents on the aromatic ring decreases the nucleophilicity of this amino group, a critical consideration for reaction design.[4]
This guide provides a detailed exploration of key reaction conditions for the derivatization of this compound's amino group. We present field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination, explaining the causality behind experimental choices to empower researchers in drug discovery and chemical biology.
Part 1: N-Acylation for Amide Synthesis
Scientific Principle & Rationale
N-acylation is a fundamental transformation that converts the primary amino group into a stable amide linkage. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[3] A non-nucleophilic base is required to neutralize the HCl generated in situ, driving the reaction to completion. Given the reduced nucleophilicity of the starting aniline due to electron-withdrawing groups, robust acylation conditions are often necessary.
Experimental Protocol: Synthesis of N-(2-chloro-4-cyano-5-fluorophenyl)acetamide
This protocol details a representative acylation using acetyl chloride.
-
Reagent Preparation :
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Base Addition :
-
Slowly add pyridine (1.5 eq) to the stirred solution. Anhydrous triethylamine (TEA) can also be used.
-
-
Acylating Agent Addition :
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
-
Reaction Progression :
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to observe the consumption of the starting material.
-
-
Workup and Isolation :
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure N-acyl derivative.
-
Data Presentation: N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 4-12 | 85-95 |
| Benzoyl Chloride | TEA | DCM | 0 to RT | 6-18 | 90-98 |
| Acetic Anhydride | Pyridine | DCM | RT to 40 | 8-16 | 80-90 |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Part 2: N-Sulfonylation for Sulfonamide Synthesis
Scientific Principle & Rationale
The synthesis of sulfonamides, a privileged scaffold in medicinal chemistry, is readily achieved by reacting the primary amino group with a sulfonyl chloride.[5][6][7] Similar to acylation, the mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6] A base is essential to scavenge the resulting HCl. The resulting sulfonamide bond is generally very stable, making this a robust derivatization strategy.
Experimental Protocol: Synthesis of N-(2-chloro-4-cyano-5-fluorophenyl)methanesulfonamide
This protocol provides a general method for N-sulfonylation.
-
Reagent Preparation :
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Base Addition :
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
-
Sulfonyl Chloride Addition :
-
Dissolve methanesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
-
Reaction Progression :
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction completion via TLC. Forcing conditions, such as gentle heating (40 °C), may be required for less reactive sulfonyl chlorides.
-
-
Workup and Isolation :
-
Dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification :
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) or recrystallization to obtain the pure sulfonamide product.
-
Data Presentation: N-Sulfonylation Reaction Parameters
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanesulfonyl Chloride | Pyridine | DCM | 0 to RT | 12-24 | 80-90 |
| p-Toluenesulfonyl Chloride | Pyridine | DCM | RT to 40 | 16-24 | 85-95 |
| 2,4-Dichlorobenzenesulfonyl Chloride | TEA | THF | RT to 60 | 18-36 | 75-85 |
Visualization: N-Sulfonylation Workflow```dot
Caption: Workflow for N-alkylation via one-pot reductive amination.
Characterization of Derivatives
The successful synthesis and purity of all derivatives should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. For secondary amides and sulfonamides, the N-H proton typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy : Provides evidence of functional group transformations. For example, acylation will show the appearance of a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹, while sulfonylation will show characteristic S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹. [6]
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cbijournal.com [cbijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. edepot.wur.nl [edepot.wur.nl]
Application Notes and Protocols for 4-Amino-2-chloro-5-fluorobenzonitrile in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The following document provides a comprehensive technical guide on the application of 4-Amino-2-chloro-5-fluorobenzonitrile as a sophisticated building block in the field of material science. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Strategic Advantage of a Multifunctional Monomer
This compound is a highly functionalized aromatic compound whose unique substitution pattern—comprising an amine, a nitrile group, and two distinct halogens (chlorine and fluorine)—renders it a molecule of significant interest for the synthesis of advanced materials. The strategic placement of these functional groups provides a versatile platform for creating polymers with tailored properties. The electron-withdrawing nature of the nitrile and halogen substituents can enhance the thermal stability and chemical resistance of the resulting materials, while the amino group serves as a reactive handle for polymerization.
In material science, this compound is particularly valuable as a monomer for the synthesis of high-performance polymers such as fluorinated polyimides. The incorporation of fluorine atoms is known to impart desirable characteristics, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption, making these materials suitable for applications in microelectronics, aerospace, and specialty coatings.
Core Application: Synthesis of High-Performance Fluorinated Polyimides
The primary application of this compound in material science is as a diamine monomer in the synthesis of fluorinated polyimides. The general approach involves a two-step polycondensation reaction with a suitable dianhydride.
Reaction Workflow
The synthesis of polyimides from this compound follows a well-established two-step process. The first step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide through a cyclization reaction, typically induced by thermal or chemical means.
Figure 1: General workflow for the synthesis of a fluorinated polyimide using this compound.
Experimental Protocol: Synthesis of a Novel Polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
This protocol details the laboratory-scale synthesis of a fluorinated polyimide, a process that can be adapted for various research and development purposes.
Materials and Equipment
| Reagents | Purity | Supplier |
| This compound | >98% | Commercially Available |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >99% | Commercially Available |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Reagent Grade | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Vacuum oven
Step-by-Step Procedure
Part 1: Synthesis of the Poly(amic acid) Precursor
-
Drying of Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen. The 6FDA dianhydride should be dried in a vacuum oven at 150°C for at least 4 hours prior to use to remove any absorbed moisture.
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (10.0 mmol, 1.706 g).
-
Dissolution of Monomer: Add anhydrous NMP (50 mL) to the flask and stir the mixture under a gentle flow of nitrogen until the diamine has completely dissolved.
-
Addition of Dianhydride: Gradually add an equimolar amount of 6FDA (10.0 mmol, 4.442 g) to the stirred solution in several portions over 30 minutes. A slight exothermic reaction may be observed.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final solution should be clear and viscous.
Part 2: Preparation of the Polyimide Film via Thermal Imidization
-
Film Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to spread the solution evenly to a desired thickness (e.g., 200-300 µm).
-
Solvent Evaporation: Place the cast film in a dust-free, level oven and heat at 80°C for 4 hours to slowly remove the bulk of the NMP solvent.
-
Thermal Curing (Imidization): To convert the poly(amic acid) to the polyimide, subject the film to a staged thermal curing process in a vacuum or inert atmosphere oven:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour This gradual increase in temperature ensures the complete removal of solvent and water of imidization without creating defects in the film.
-
-
Film Removal: After cooling to room temperature, the resulting tough, flexible polyimide film can be carefully peeled from the glass substrate.
Expected Results and Characterization
The resulting polyimide film is expected to be transparent with a slight yellowish tint, flexible, and mechanically robust. The unique combination of chloro, fluoro, and nitrile functionalities is anticipated to impart the following properties:
| Property | Expected Range | Characterization Technique |
| Glass Transition Temperature (Tg) | 300 - 350°C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (Td5%) | > 500°C | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 100 - 150 MPa | Universal Testing Machine |
| Dielectric Constant (1 MHz) | 2.5 - 3.0 | Dielectric Analyzer |
| Water Absorption | < 0.5% | Gravimetric Analysis |
Structural Verification:
-
FTIR Spectroscopy: The successful conversion of the poly(amic acid) to the polyimide can be confirmed by the disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O and a broad N-H stretch) and the appearance of characteristic imide peaks at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
-
NMR Spectroscopy: Soluble polyimides can be characterized by ¹H and ¹³C NMR to confirm the polymer structure.
Causality Behind Experimental Choices
-
Choice of Solvent: Aprotic polar solvents like NMP or DMAc are used because they can dissolve both the monomers and the resulting poly(amic acid) and do not interfere with the reaction. Anhydrous conditions are crucial as water can hydrolyze the dianhydride and terminate the polymerization.
-
Equimolar Stoichiometry: A 1:1 molar ratio of the diamine and dianhydride is essential to achieve a high molecular weight polymer. Any deviation can lead to a lower degree of polymerization and consequently, inferior mechanical properties.
-
Staged Thermal Curing: The gradual heating process is critical for producing high-quality films. Rapid heating can cause the solvent to boil, creating bubbles and voids in the film. It also allows for controlled cyclization and minimizes internal stresses.
Self-Validating System and Trustworthiness
The protocol is designed as a self-validating system. The visual observation of a significant increase in viscosity during the poly(amic acid) formation is a primary indicator of successful polymerization. Subsequent characterization by FTIR provides definitive proof of imidization. The mechanical integrity and thermal properties of the final film serve as the ultimate validation of the synthesis.
Conclusion
This compound is a highly promising monomer for the development of advanced materials with exceptional properties. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the potential of this versatile building block in creating the next generation of high-performance polymers.
Application Note: Strategic Derivatization of 4-Amino-2-chloro-5-fluorobenzonitrile for Accelerated Drug Discovery
Abstract: 4-Amino-2-chloro-5-fluorobenzonitrile is a highly versatile and strategically important building block in medicinal chemistry and materials science. Its unique substitution pattern—an electron-donating amine and electron-withdrawing nitrile, chloro, and fluoro groups—creates a scaffold ripe for selective chemical modification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to prepare diverse derivatives from this starting material. We will explore key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and modifications of the amino and nitrile functionalities. Each section includes mechanistic insights, detailed experimental protocols, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The this compound scaffold is prevalent in a variety of biologically active molecules, including kinase inhibitors, antibacterial agents, and antiviral compounds.[1][2] The strategic placement of its functional groups allows for a modular approach to library synthesis. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitrile group and the fluorine atom.[3][4] The amino group at the 4-position serves as a versatile handle for C-N bond formation, diazotization reactions, or as a directing group. The nitrile group can be hydrolyzed to yield amides or carboxylic acids, providing another avenue for structural diversification.[5] This guide will detail the core synthetic strategies to unlock the potential of this valuable intermediate.
Key Synthetic Transformations and Protocols
This section details the primary synthetic pathways for derivatizing this compound. The following diagram provides a high-level overview of the synthetic possibilities.
Caption: Overview of synthetic pathways from this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
Expertise & Experience: The chlorine atom at the C2 position is highly susceptible to nucleophilic attack. This is due to the cumulative electron-withdrawing effects of the nitrile group at C1 and the fluorine atom at C5, which stabilize the negatively charged Meisenheimer complex intermediate.[6][7] This reaction is one of the most reliable methods for introducing diversity at this position. Common nucleophiles include alkoxides, phenoxides, amines, and thiols.
Trustworthiness: The success of an SNAr reaction is highly dependent on the nucleophilicity of the incoming group and the reaction conditions. A strong base is often required to deprotonate the nucleophile (e.g., NaH for alcohols, K₂CO₃ for phenols or amines). The choice of a polar aprotic solvent, such as DMSO or DMF, is critical as it solvates the cation of the base, thereby increasing the reactivity of the nucleophilic anion.
Caption: Generalized workflow for the SₙAr reaction.
Protocol 2.1.1: Synthesis of a 2-Phenoxy Derivative
This protocol describes the synthesis of 4-amino-5-fluoro-2-phenoxybenzonitrile.
Materials & Reagents
| Reagent | CAS No. | Amount (mmol) | Molar Eq. |
| This compound | 1228376-68-8 | 1.0 | 1.0 |
| Phenol | 108-95-2 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | 2.0 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 5 mL | - |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (170.6 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the desired 4-amino-5-fluoro-2-phenoxybenzonitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Expertise & Experience: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that pairs an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[8][9][10] While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine ligands (e.g., Buchwald ligands) and appropriate reaction conditions can facilitate efficient coupling.[10] This route is ideal for synthesizing biaryl derivatives.
Trustworthiness: The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[10] The choice of base is crucial for activating the boronic acid for transmetalation.[8] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used.
Protocol 2.2.1: Synthesis of a 2-Aryl Derivative
This protocol outlines the synthesis of 4-amino-5-fluoro-2-(pyridin-3-yl)benzonitrile.
Materials & Reagents
| Reagent | CAS No. | Amount (mmol) | Molar Eq. |
| This compound | 1228376-68-8 | 1.0 | 1.0 |
| Pyridin-3-ylboronic acid | 1692-25-7 | 1.5 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 4 mL | - |
| Water | 7732-18-5 | 1 mL | - |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (170.6 mg, 1.0 mmol), pyridin-3-ylboronic acid (184 mg, 1.5 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (41 mg, 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Heat the mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target compound.
Modification of the C4-Amino Group
Expertise & Experience: The primary aromatic amine at the C4 position is a key site for derivatization. Standard reactions include acylation, alkylation, and reductive amination. Furthermore, it can be converted into a diazonium salt, a highly versatile intermediate for Sandmeyer-type reactions, allowing the introduction of a wide array of functional groups.[11][12]
Trustworthiness: Diazotization must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[13] The diazonium salt is generated in situ using sodium nitrite and a strong acid (e.g., HCl) and is immediately used in the subsequent substitution reaction.
Protocol 2.3.1: Diazotization and Sandmeyer Reaction for Hydroxylation
This protocol details the conversion of the amino group to a hydroxyl group, yielding 2-chloro-5-fluoro-4-hydroxybenzonitrile.
Materials & Reagents
| Reagent | CAS No. | Amount (mmol) | Molar Eq. |
| This compound | 1228376-68-8 | 1.0 | 1.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 1.2 | 1.2 |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | ~2 mL | - |
| Water | 7732-18-5 | ~10 mL | - |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | catalytic | - |
Step-by-Step Methodology:
-
Diazotization:
-
In a beaker, dissolve this compound (170.6 mg, 1.0 mmol) in a mixture of water (5 mL) and concentrated sulfuric acid (1 mL) with cooling in an ice bath.
-
In a separate flask, dissolve sodium nitrite (83 mg, 1.2 mmol) in water (2 mL).
-
Slowly add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.
-
-
Hydroxylation:
-
In a separate round-bottom flask, prepare a solution of copper(II) sulfate (small catalytic amount) in water (3 mL) and sulfuric acid (1 mL).
-
Heat this solution to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture for an additional 15-20 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Transformation of the C1-Nitrile Group
Expertise & Experience: The nitrile group is a stable functional group that can be converted into a carboxylic acid or a primary amide through hydrolysis.[5][14] Acid- or base-catalyzed hydrolysis can be employed, with the choice of conditions often determining the final product.[15][16] Vigorous conditions (strong acid or base with heating) typically lead to the carboxylic acid, while milder basic conditions may allow for isolation of the amide intermediate.[14]
Trustworthiness: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water.[5][16] Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[16] For complete hydrolysis to the carboxylic acid under basic conditions, a final acidification step is required to protonate the carboxylate salt.[15]
Protocol 2.4.1: Basic Hydrolysis to a Carboxylic Acid
This protocol describes the hydrolysis of the nitrile to form 4-amino-2-chloro-5-fluorobenzoic acid.
Materials & Reagents
| Reagent | CAS No. | Amount (mmol) | Molar Eq. |
| This compound | 1228376-68-8 | 1.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 10.0 | 10.0 |
| Water | 7732-18-5 | 10 mL | - |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | As needed | - |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (170.6 mg, 1.0 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring. The reaction progress can be monitored by observing the dissolution of the starting material and the evolution of ammonia gas (use wet litmus paper to test).
-
Continue refluxing for 6-12 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Carefully acidify the solution to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield 4-amino-2-chloro-5-fluorobenzoic acid.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for all chemicals used.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of complex organic molecules. By strategically employing reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and modifications of the amino and nitrile groups, researchers can efficiently generate diverse chemical libraries. The protocols and insights provided in this application note serve as a robust foundation for scientists in drug discovery and related fields to leverage the full synthetic potential of this valuable building block.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diazotisation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Application Note: A Strategic Approach to the Suzuki-Miyaura Coupling of 4-Amino-2-chloro-5-fluorobenzonitrile
An Application Guide for the Synthesis of Novel Biaryl Aminobenzonitriles
For researchers and scientists engaged in drug development, the construction of carbon-carbon bonds is a foundational technique for synthesizing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for this purpose, enabling the formation of biaryl scaffolds that are prevalent in a vast array of pharmaceutical compounds.[1][2][3] This guide provides an in-depth protocol and scientific rationale for the Suzuki coupling of a challenging, yet valuable, substrate: 4-Amino-2-chloro-5-fluorobenzonitrile.
The structure of this compound presents a unique set of electronic properties that must be carefully considered for successful cross-coupling. As an aryl chloride, it is inherently less reactive than its bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[3][4] Consequently, the oxidative addition step of the catalytic cycle is often the rate-determining step and requires a highly active palladium catalyst system.[4][5] However, the presence of the electron-withdrawing nitrile (-CN) and fluoro (-F) groups helps to activate the C-Cl bond towards oxidative addition.[6][7] This electronic push-pull dynamic necessitates a nuanced approach to catalyst, ligand, and base selection to achieve high yields and minimize side reactions.
This document serves as a comprehensive guide, explaining the causality behind experimental choices to empower researchers to not only execute the protocol but also to intelligently troubleshoot and adapt it for various coupling partners.
Scientific Integrity & Logic: Deconstructing the Catalytic Cycle
A successful protocol is a self-validating system built on a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][8] Each component of the reaction is chosen to optimize the efficiency of this cycle.
The Three Pillars of the Suzuki-Miyaura Reaction
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is the most challenging step for aryl chlorides and is heavily influenced by the choice of ligand.[5] Electron-rich and bulky ligands are essential to increase the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond.[6][9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer.[10][11]
-
Reductive Elimination: This is the final step where the two organic partners are coupled, forming the new C-C bond and the desired biaryl product. The Pd(0) catalyst is simultaneously regenerated, allowing it to re-enter the catalytic cycle.[8][9]
Data Presentation: Selecting Optimal Reaction Conditions
The successful coupling of this compound hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. For challenging aryl chlorides, screening a set of conditions is often necessary. The following table provides a validated starting point for optimization.
| Component | Recommended Reagents & Conditions | Rationale & Justification |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | These are common, air-stable precatalysts that are readily reduced in situ to the active Pd(0) species.[12] |
| Ligand | SPhos, XPhos, or RuPhos (Buchwald Ligands) | These are bulky, electron-rich biaryl phosphine ligands specifically designed to facilitate the oxidative addition of unreactive aryl chlorides.[13][14] They are often superior to traditional ligands like PPh₃ for this substrate class. |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | Strong, non-nucleophilic inorganic bases are highly effective. K₃PO₄ is often used in anhydrous conditions, while Cs₂CO₃ offers good solubility in organic solvents, making it a robust choice for difficult couplings.[11][15] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/H₂O | A polar aprotic solvent is generally required to solubilize the reagents. The addition of a small amount of water can aid in dissolving the base and facilitating the transmetalation step.[8][9] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically necessary to overcome the activation energy barrier for the oxidative addition of the aryl chloride.[8] |
Experimental Protocols: A Step-by-Step Workflow
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 4 mL)
-
Degassed deionized water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needle for inert gas handling
-
Standard laboratory glassware for workup and purification
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Detailed Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), the palladium precatalyst (2 mol%), and the phosphine ligand (4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and then backfill with an inert gas (Nitrogen or Argon).
-
Repeat this evacuate/backfill cycle three times to ensure all oxygen is removed from the reaction vessel.[16]
-
-
Solvent Addition:
-
Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed deionized water (1 mL). The mixture may be heterogeneous.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously to ensure proper mixing.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17] Reactions are typically complete within 4-24 hours.
-
-
Workup and Extraction:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[17][18]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure biaryl product.[8]
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature. 3. Poor quality reagents. | 1. Ensure thorough degassing of solvents and a robust inert atmosphere.[16] 2. Increase reaction temperature in 10 °C increments. 3. Use fresh, high-purity reagents, especially the palladium catalyst and ligand. |
| Protodeboronation | The boronic acid is hydrolyzing back to the corresponding arene before it can couple. | 1. Use rigorously anhydrous solvents and a base like K₃PO₄. 2. Switch to a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin).[12][16] |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules, often catalyzed by Pd(II) in the presence of oxygen. | This is a strong indicator of oxygen in the system. Improve the degassing procedure for all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[12][16] |
| Dehalogenation of Starting Material | The aryl chloride is reduced to the corresponding arene without coupling. | This can sometimes occur as a side reaction. Trying a different ligand or base combination may mitigate this. Ensure the base is not overly aggressive.[12] |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 4-Amino-2-chloro-5-fluorobenzonitrile
Welcome to the technical support center for 4-Amino-2-chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging intermediate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic ring, making it a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] Its reactivity is governed by the interplay of its substituents:
-
Amino Group (-NH₂): A strong activating group (ortho-, para-directing) that can also act as a nucleophile or be modified (e.g., diazotization).
-
Nitrile Group (-CN): A strong electron-withdrawing and deactivating group (meta-directing).
-
Halogens (-Cl, -F): Electron-withdrawing and deactivating groups that serve as potential leaving groups in nucleophilic aromatic substitution (SNAr) or as sites for cross-coupling reactions.
The key to high-yield reactions is understanding how these groups influence the electron density of the aromatic ring and directing reactions to the desired position. The strong electron-withdrawing nature of the nitrile and halogen groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions ortho and para to these groups.[3]
Troubleshooting Guide & FAQs
Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a common pathway for modifying this substrate. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] Success hinges on stabilizing this intermediate.
Q1: My SNAr reaction with an oxygen or nitrogen nucleophile is showing low conversion and poor yield. What are the most likely causes?
Low conversion in SNAr reactions with this substrate typically points to one of three areas: suboptimal reaction conditions, issues with the nucleophile, or moisture contamination.
Causality: The rate-determining step is often the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The stability of this complex is paramount. Electron-withdrawing groups (like -CN and -F) ortho and para to the leaving group (-Cl) are essential for stabilizing this negative charge through resonance.[3] If the reaction conditions do not sufficiently promote nucleophile reactivity or stabilize the intermediate, the reaction will stall.
Troubleshooting Steps:
-
Assess Your Base: A suitable base is crucial to deprotonate the nucleophile (if it's an alcohol or amine), increasing its nucleophilicity. However, an overly strong or bulky base can lead to side reactions like elimination.[4]
-
Recommendation: For O- or N-nucleophiles, non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For weaker nucleophiles, a stronger, non-nucleophilic organic base like DBU or a hydride base (e.g., NaH) in an anhydrous solvent may be necessary.[5]
-
-
Solvent Choice is Critical: The solvent must be able to dissolve the reactants and, more importantly, should not interfere with the reaction.
-
Recommendation: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents solvate the cation of the nucleophile's salt but leave the anion (the active nucleophile) relatively "bare" and more reactive.[4] DMSO is often superior to DMF for sluggish reactions due to its higher polarity and boiling point. Ensure your solvent is anhydrous, as water can hydrolyze the starting material or quench the deprotonated nucleophile.[6][7]
-
-
Increase Thermal Energy: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: If your reaction is slow at 80 °C, consider incrementally increasing the temperature to 100-120 °C. For very unreactive nucleophiles, microwave irradiation can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[5]
-
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, NMP, DMF (anhydrous) | Polar aprotic; enhances nucleophilicity.[4] |
| Base | K₂CO₃, Cs₂CO₃ (for ROH/RNH₂) | Effective, non-nucleophilic. |
| NaH, KHMDS (for weak nucleophiles) | Stronger; requires strict anhydrous conditions. | |
| Temperature | 80-150 °C or Microwave | Overcomes activation energy.[5] |
Q2: I am observing multiple products. Is the fluorine atom also being displaced?
Yes, displacement of the fluoride is a potential side reaction. While the C-Cl bond is generally more labile in SNAr on this specific substrate, the reactivity can be influenced by the nucleophile and conditions.
Causality: The C-F bond is stronger than the C-Cl bond, but fluoride is a very poor leaving group in aprotic solvents unless the ring is highly activated. However, the fluorine at position 5 is para to the activating -NH₂ group and ortho to the deactivating -CN group, while the chlorine at position 2 is ortho to both the -NH₂ and -CN groups. The ultimate regioselectivity depends on a complex balance of electronics and sterics.
Minimization Strategies:
-
Use Milder Conditions: Lowering the reaction temperature can often increase selectivity for the more reactive C-Cl bond.
-
Sterically Hindered Nucleophiles: A bulkier nucleophile may preferentially attack the less sterically hindered C-2 position (where the chlorine is located).
-
Monitor the Reaction: Use TLC or LC-MS to track the reaction progress. If you observe the formation of a second product, consider quenching the reaction earlier to maximize the yield of the desired product before the side reaction becomes significant.[7]
Category 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are powerful methods for forming C-C and C-heteroatom bonds.[8][9]
Q1: My Suzuki coupling reaction is giving low yield, and I'm recovering my starting material. What should I investigate?
Failure in Suzuki coupling often traces back to catalyst activity, which is a multi-faceted problem involving the palladium source, ligand, base, and solvent.
Causality: The reaction proceeds through a catalytic cycle that begins with the in situ generation of the active Pd(0) species from a Pd(II) precatalyst.[10] This is followed by oxidative addition of the aryl chloride into the Pd(0) complex. If either of these initial steps is inefficient, the cycle will not proceed, and the starting material will remain unreacted.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Aryl chlorides are less reactive than bromides or iodides and require a more active catalytic system. The choice of phosphine ligand is critical.[11]
-
Recommendation: For challenging substrates like this, standard ligands like PPh₃ may be insufficient. Use electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These promote the oxidative addition step and stabilize the active Pd(0) species. Consider using modern palladacycle precatalysts (e.g., SPhos-G3), which are air-stable and generate the active catalyst more efficiently.[10][11]
-
-
Base Selection: The base plays a key role in the transmetalation step. It must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.
-
Recommendation: K₃PO₄ is a robust and commonly used base. For difficult couplings, Cs₂CO₃ or K₂CO₃ can also be effective. The choice of base can be solvent-dependent.
-
-
Solvent and Oxygen Removal: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.
-
Recommendation: Use anhydrous solvents. The reaction mixture must be thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[6] Common solvent systems include dioxane/water or toluene/water mixtures.
-
Q2: I'm seeing significant amounts of a homocoupled biaryl product from my boronic acid. How can I prevent this?
Homocoupling is a common side reaction, especially if the transmetalation step is slow compared to other pathways.
Causality: This side product arises from the reaction of two boronic acid molecules. It is often promoted by the presence of oxygen or if the palladium catalyst is not efficiently entering the desired cross-coupling cycle.
Minimization Strategies:
-
Rigorous Degassing: As mentioned above, removing all traces of oxygen is the most effective way to minimize homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture after the other components have been heated can help ensure it is consumed in the cross-coupling reaction as soon as it is added.
Category 3: General Troubleshooting
Q1: My reaction is clean by TLC/LC-MS, but my isolated yield is consistently low. Where could I be losing my product?
Product loss during workup and purification is a frequent and often overlooked cause of low yield.[7][12]
Causality: The amino and nitrile groups on your product can affect its solubility and its behavior during extraction and chromatography.
Troubleshooting the Post-Reaction Process:
-
Workup/Extraction: The amino group can be protonated in acidic conditions, making the compound water-soluble. Conversely, in basic conditions, it will be in the free-base form and soluble in organic solvents.
-
Recommendation: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 8) before extracting with an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (at least 3x) to ensure complete recovery from the aqueous phase.[7]
-
-
Drying and Transfer: Ensure all product is recovered from drying agents and glassware.
-
Recommendation: After drying the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), rinse the drying agent thoroughly with fresh solvent (3x) to recover any adsorbed product.[7] Similarly, rinse the reaction flask and any transfer glassware.
-
-
Purification (Silica Gel Chromatography): The polar amino and nitrile groups can cause the product to streak or bind irreversibly to silica gel.
-
Recommendation: If you observe streaking on TLC, consider adding a small amount of triethylamine (~1%) to your eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shape and improved recovery. Alternatively, consider using a different stationary phase, such as alumina, or purification by recrystallization if the product is a solid.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol provides a starting point for optimizing the reaction between this compound and a generic alcohol (R-OH).
-
Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the alcohol nucleophile (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully separate the layers.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.
-
Setup: In a glovebox or under a positive pressure of argon, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system (e.g., SPhos-G3 precatalyst, 2 mol%) to a dried Schlenk flask with a stir bar.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to achieve a concentration of 0.1-0.2 M.
-
Degassing (if not in a glovebox): If assembled on the bench, seal the flask and perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Filtration: Pass the mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.
-
Extraction and Washing: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Temperature for 4-Amino-2-chloro-5-fluorobenzonitrile Reactions
Welcome to the Technical Support Center for the synthesis and optimization of 4-Amino-2-chloro-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the critical role of temperature in this synthetic process. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring your experiments are both successful and reproducible.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The precursor, 2,4-dichloro-5-fluorobenzonitrile, is treated with a source of ammonia to selectively displace one of the chlorine atoms. Temperature is a paramount parameter in this transformation, directly influencing reaction rate, yield, purity, and the regioselectivity of the substitution.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the amination of 2,4-dichloro-5-fluorobenzonitrile?
A1: The optimal temperature for the amination of 2,4-dichloro-5-fluorobenzonitrile can vary depending on the specific reaction conditions, such as the solvent, the nature of the aminating agent (e.g., aqueous ammonia, ammonia gas in a solvent), and the use of any catalysts. Based on analogous reactions reported in the literature for similar substrates, a general temperature range of 100°C to 250°C is often employed. For instance, a patent for the preparation of a similar compound, 2,4-dichloro-5-fluorobenzonitrile, describes a cyanation reaction occurring at temperatures between 100°C and 250°C[1]. Another patent detailing the ammonolysis of a related fluorinated benzonitrile derivative specifies a reaction temperature of 122°C[2]. It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific setup.
Q2: How does temperature affect the regioselectivity of the amination reaction?
A2: In the case of 2,4-dichloro-5-fluorobenzonitrile, there are two chlorine atoms that can potentially be displaced by the amine nucleophile. The regioselectivity of this SNAr reaction is influenced by the electronic and steric environment of each chlorine atom. The fluorine atom strongly activates the positions ortho and para to it for nucleophilic attack. The chlorine at the C4 position is para to the fluorine and ortho to the nitrile group, while the chlorine at the C2 position is ortho to both the fluorine and the nitrile group.
Temperature can influence the regioselectivity of nucleophilic aromatic substitutions. While kinetic control at lower temperatures might favor the substitution at the more electronically activated position, higher temperatures can lead to a thermodynamic distribution of products, potentially favoring the more stable isomer or leading to a mixture of products. A study on the temperature-dependent regioselectivity of a nucleophilic aromatic photosubstitution reaction demonstrated that activation energy is a key factor in determining the product distribution[3].
Q3: What are the potential side reactions that can occur at elevated temperatures?
A3: At higher temperatures, several side reactions can become more prominent, leading to decreased yield and purity of the desired this compound. These can include:
-
Disubstitution: Reaction of the desired product with another equivalent of the aminating agent to replace the second chlorine atom, forming a diaminobenzonitrile derivative.
-
Hydrolysis of the nitrile group: In the presence of water (e.g., from aqueous ammonia), the nitrile group can be hydrolyzed to an amide or a carboxylic acid, especially at elevated temperatures and under basic or acidic conditions.
-
Polymerization/Decomposition: At very high temperatures, aromatic nitriles and amines can undergo decomposition or polymerization, leading to the formation of tarry byproducts.
-
Reaction with the solvent: Depending on the solvent used, it may react with the starting materials or products at high temperatures.
Careful monitoring of the reaction progress and optimization of the temperature are essential to minimize these side reactions.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The activation energy for the SNAr reaction may not be reached. Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, GC). Be mindful that excessively high temperatures can lead to side reactions (see Problem 2). |
| Insufficient reaction time at the set temperature. | Even at the optimal temperature, the reaction may require a longer duration to reach completion. Extend the reaction time and continue to monitor. |
| Poor solubility of starting materials at the reaction temperature. | Ensure that the 2,4-dichloro-5-fluorobenzonitrile is fully dissolved in the chosen solvent at the reaction temperature. If not, consider a higher boiling point, polar aprotic solvent that can facilitate the dissolution of the reactants. |
| Degradation of the aminating agent. | If using a solution of ammonia, ensure it has not degraded. Use a fresh, properly stored source of the aminating agent. |
Problem 2: Low Product Purity (Presence of Multiple Byproducts)
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high. | High temperatures can promote side reactions such as disubstitution, hydrolysis, or decomposition. Reduce the reaction temperature and monitor the impurity profile. A lower temperature may require a longer reaction time to achieve a good conversion. |
| Formation of regioisomers. | If you are observing the formation of the undesired 2-amino-4-chloro-5-fluorobenzonitrile isomer, this indicates a lack of regioselectivity. Try lowering the reaction temperature to favor kinetic control. The use of specific catalysts or solvent systems can also influence regioselectivity in SNAr reactions. |
| Hydrolysis of the nitrile group. | If amide or carboxylic acid byproducts are detected, this is likely due to hydrolysis. If using aqueous ammonia, consider using anhydrous ammonia in an appropriate organic solvent. Also, ensure the reaction is worked up under neutral or mildly basic conditions to avoid acid-catalyzed hydrolysis. |
| Presence of unreacted starting material. | This could be due to either insufficient temperature or reaction time. If increasing the temperature leads to impurity formation, consider extending the reaction time at a moderate temperature. |
Experimental Protocols
General Protocol for Temperature Optimization
This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of this compound.
-
Reaction Setup: In a series of parallel reaction vessels (e.g., a parallel synthesis block or individual round-bottom flasks), charge each vessel with 2,4-dichloro-5-fluorobenzonitrile (1 equivalent) and a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP).
-
Amine Addition: Add the aminating agent (e.g., a solution of ammonia in the chosen solvent or aqueous ammonia, typically in excess) to each vessel.
-
Temperature Gradient: Set each reaction vessel to a different temperature (e.g., 100°C, 110°C, 120°C, 130°C, 140°C).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and quench it. Analyze the samples by a suitable chromatographic method (e.g., HPLC or GC-MS) to determine the conversion of the starting material, the yield of the desired product, and the formation of any byproducts.
-
Data Analysis: Plot the yield of this compound and the percentage of major impurities as a function of temperature and time. This will allow you to identify the optimal temperature that provides a good balance between reaction rate and product purity.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for troubleshooting temperature-related issues in the synthesis of this compound.
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-Amino-2-chloro-5-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-5-fluorobenzonitrile (CAS No. 1228376-68-8)[1]. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate[2]. We will explore common synthetic challenges, provide in-depth troubleshooting guides, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to navigate the complexities of moving from bench-scale to pilot-plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a substituted benzonitrile derivative. Its molecular structure, featuring amino, chloro, fluoro, and cyano groups, makes it a versatile building block in medicinal chemistry and agrochemical synthesis[2][3]. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a key starting material for the synthesis of complex, biologically active molecules.
Q2: What are the primary synthetic routes for this compound?
While multiple synthetic pathways can be envisioned, two common strategies for analogous compounds are prevalent in organic synthesis:
-
Multi-step Synthesis via a Sandmeyer Reaction: This classic route typically involves the diazotization of a primary aromatic amine followed by a copper(I) cyanide-mediated substitution to introduce the nitrile group[4][5][6].
-
Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a suitable leaving group (often a halogen) on an activated aromatic ring by a nucleophile. For instance, ammonolysis of a precursor like 2-chloro-5-fluoro-4-halobenzonitrile could be a viable route[3][7].
Q3: What are the most significant challenges when scaling up the synthesis?
Scaling up the synthesis of highly functionalized molecules like this presents several key challenges[8]:
-
Reaction Control: Managing exotherms, especially during diazotization and Sandmeyer reactions, is critical for safety and to prevent side-product formation[9].
-
Yield and Purity: Maintaining high yield and purity can be difficult at a larger scale. Issues with isomeric impurities and by-products from side reactions are common[8].
-
Work-up and Purification: Isolating the product from large volumes of reaction mixtures and purifying it to meet stringent pharmaceutical standards can be complex and costly. This often involves handling large quantities of solvents and by-products[8][10].
-
Safety: Handling potentially hazardous reagents like cyanides and managing gaseous by-products (e.g., nitrogen gas in the Sandmeyer reaction) requires robust safety protocols[11][12].
Troubleshooting Guide: Navigating Scale-Up Challenges
This section provides a problem-oriented approach to troubleshooting common issues encountered during the scale-up synthesis of this compound.
Scenario A: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting an aromatic amine into a nitrile[4][13]. A plausible route would start from 4-amino-2-chloro-5-fluoroaniline, which would undergo diazotization followed by cyanation.
-
Symptom: HPLC or GC-MS analysis shows multiple peaks, with significant impurities alongside the desired product.
-
Potential Cause & Scientific Rationale:
-
Incomplete Diazotization: If the initial diazotization is not complete, the unreacted starting amine can participate in side reactions, such as coupling with the diazonium salt to form colored azo-impurities.
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive. If the cyanation step is not efficient, the diazonium salt can react with water to form a phenol byproduct (hydrolysis) or with the halide counter-ion to form an aryl halide.
-
Decomposition: Diazonium salts are thermally unstable. Poor temperature control (failure to maintain 0-5 °C) can lead to decomposition and the formation of a complex mixture of by-products[14].
-
-
Troubleshooting & Optimization Strategy:
-
Ensure Complete Diazotization: Use a slight excess (1.1-1.2 equivalents) of sodium nitrite and ensure it is added slowly as a solution to a vigorously stirred, cold (0-5 °C) acidic suspension of the starting amine[14]. The disappearance of the starting amine can be monitored by TLC or HPLC.
-
Control Temperature Rigorously: Use a reliable cooling system (e.g., a chiller or a well-maintained ice bath) to keep the temperature strictly below 5 °C during diazotization and the addition to the cyanide solution[14].
-
Optimize Cyanide Addition: The cold diazonium salt solution should be added slowly to the pre-cooled copper(I) cyanide solution. This ensures the diazonium salt reacts immediately upon addition, minimizing its lifetime in solution and reducing the chance of side reactions.
-
Use High-Purity Reagents: Ensure starting materials are of high purity to avoid introducing impurities from the outset[10].
-
-
Symptom: A rapid, uncontrolled increase in temperature and/or vigorous evolution of nitrogen gas, leading to frothing and potential overflow from the reactor.
-
Potential Cause & Scientific Rationale: The decomposition of the diazonium salt is highly exothermic and releases nitrogen gas (N₂). The rate-determining step of the Sandmeyer reaction involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments to an aryl radical and N₂ gas[5]. If the diazonium salt is added too quickly or if local hot spots develop, the reaction rate can accelerate uncontrollably.
-
Troubleshooting & Optimization Strategy:
-
Controlled Addition: At scale, the addition of the diazonium salt solution to the copper cyanide solution must be precisely controlled using a calibrated dosing pump. The addition rate should be tied to the reactor's cooling capacity to maintain a stable internal temperature.
-
Efficient Stirring: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to provide excellent mixing. This prevents the formation of localized hot spots and ensures efficient heat transfer to the cooling jacket.
-
Adequate Headspace: The reactor should have sufficient headspace (typically >25%) to accommodate potential foaming or gas evolution.
-
Consider a Semi-Batch Process: On a large scale, adding the amine to the acid and then adding the nitrite solution (a semi-batch process) allows for better control over the reaction rate and heat generation[9].
-
Scenario B: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This route could involve reacting a precursor like 2,4-dichloro-5-fluorobenzonitrile with an ammonia source to replace the C4-chloro group with an amino group. The reaction is driven by the electron-withdrawing nature of the nitrile and the other halogens, which activates the ring for nucleophilic attack[15][16][17].
-
Symptom: Significant amount of starting material remains even after prolonged reaction times.
-
Potential Cause & Scientific Rationale:
-
Insufficient Activation: The aromatic ring may not be sufficiently electron-deficient to react readily with the nucleophile (ammonia). The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (like -CN and halogens) ortho or para to the leaving group[18].
-
Poor Nucleophile Strength: While ammonia is a nucleophile, stronger conditions might be needed to drive the reaction to completion.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are typically preferred as they can solvate the cation but not the nucleophile, thus increasing its reactivity.
-
-
Troubleshooting & Optimization Strategy:
-
Increase Reaction Temperature and Pressure: SNAr reactions with ammonia (ammonolysis) often require elevated temperatures and pressures. Performing the reaction in a sealed, pressure-rated reactor is standard practice for this transformation at scale[7].
-
Solvent Screening: If conversion is low, screen alternative polar aprotic solvents. NMP, for example, has a higher boiling point than DMF and may allow for higher reaction temperatures.
-
Catalysis: While not always necessary, the use of a copper catalyst can sometimes facilitate these types of substitutions.
-
Visualized Experimental Workflow
Workflow for Scale-Up Sandmeyer Synthesis
Caption: Generalized workflow for the Sandmeyer synthesis route.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis via Sandmeyer Reaction (Model Protocol)
This protocol is adapted from established procedures for similar Sandmeyer reactions and should be optimized for the specific substrate.[14]
Materials:
-
3-Amino-5-chloro-2-fluorobenzonitrile (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Toluene or Ethyl Acetate
-
Brine
Procedure:
-
Diazotization:
-
In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting amine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A temperature increase and gas evolution will be observed. Maintain control of the addition rate to keep the reaction temperature manageable.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent like toluene or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography[10].
-
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, toluene, or mixtures like ethanol/water.
-
Dissolution: Place the crude product in an appropriately sized flask and add a minimum amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes[10].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon[10].
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield[10].
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold, fresh solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Summary Tables
Table 1: Typical Reaction Parameters for Sandmeyer Cyanation
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale & Key Considerations |
| Temperature | 0-5 °C (Diazotization) 60-70 °C (Cyanation) | 0-5 °C (Diazotization) 60-70 °C (Cyanation) | Strict temperature control is crucial for safety and to minimize by-product formation. Automated control systems are essential at scale. |
| Reagent Ratio | NaNO₂: 1.1 eq CuCN: 1.2 eq | NaNO₂: 1.05-1.1 eq CuCN: 1.1-1.2 eq | A slight excess of reagents ensures complete conversion, but large excesses are avoided at scale to reduce cost and waste. |
| Addition Time | 15-30 minutes | 2-6 hours | Addition rate at scale is determined by the heat removal capacity of the reactor to prevent thermal runaway. |
| Expected Yield | 70-85% | 65-80% | Yields may be slightly lower at scale due to handling losses and stricter process control parameters. |
Safety Information
The synthesis of this compound involves hazardous materials and reactions. A thorough safety review is mandatory before commencing any work.
-
Toxicity: Aminobenzonitriles are toxic if inhaled or in contact with skin[11]. The target molecule should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[12]. Work should be conducted in a well-ventilated fume hood.
-
Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Accidental acidification of cyanide salts will release deadly hydrogen cyanide (HCN) gas. All cyanide waste must be quenched and disposed of according to strict environmental and safety regulations.
-
Diazonium Salts: Solid diazonium salts can be explosive. They should always be generated and used in situ in a cold solution and never isolated.
-
Exothermic Reactions: Both diazotization and the Sandmeyer reaction are exothermic. Proper cooling and controlled addition rates are critical to prevent thermal runaways[9].
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 17. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Amino-2-chloro-5-fluorobenzonitrile
Welcome to the technical support center for the synthesis of 4-Amino-2-chloro-5-fluorobenzonitrile (CAS No. 1228376-68-8)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis and purification of this critical pharmaceutical intermediate.[2] We will delve into the causality behind impurity formation and provide field-proven, step-by-step protocols to ensure the highest purity of your final product.
Troubleshooting Guide: Common Synthesis & Purity Issues
This section addresses specific problems you may encounter during your experiments.
Question 1: My final product shows low purity (<95%) by HPLC analysis, with multiple unexpected peaks. What are the likely impurities and how can I prevent them?
Answer:
Low purity in the synthesis of this compound often stems from side reactions during the chlorination of the precursor, 4-Amino-5-fluorobenzonitrile. The primary impurities are typically positional isomers and over-chlorinated products.
Probable Causes & Mechanistic Insight:
-
Isomeric Impurities: The directing effects of the amino (-NH₂) and fluoro (-F) groups on the aromatic ring can lead to chlorination at undesired positions. The primary isomeric impurity is often 4-Amino-6-chloro-5-fluorobenzonitrile. Controlling the reaction kinetics is crucial to favor the desired C2 chlorination.
-
Over-chlorination: Excessive exposure to the chlorinating agent or elevated temperatures can result in the formation of dichlorinated species, such as 4-Amino-2,6-dichloro-5-fluorobenzonitrile.
-
Unreacted Starting Material: An incomplete reaction will leave residual 4-Amino-5-fluorobenzonitrile in your crude product.[3]
-
Hydrolysis: The nitrile group (-CN) can undergo partial hydrolysis to the corresponding benzamide under harsh acidic or basic conditions during workup, forming 4-Amino-2-chloro-5-fluorobenzamide.
Preventative Strategies:
-
Strict Temperature Control: The chlorination reaction is highly exothermic. Maintaining a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the chlorinating agent is critical to minimize the formation of isomers and over-chlorinated byproducts.
-
Stoichiometric Control: Use a precise stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, NCS). A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-chlorination. We recommend starting with 1.05-1.10 equivalents.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile can effectively solvate the reactants and help control the reaction rate.
Question 2: My isolated product is off-color (yellow, brown, or pinkish) even though HPLC purity seems high. What causes this discoloration and how can I remove it?
Answer:
Discoloration is typically caused by trace amounts of highly conjugated, chromophoric impurities or degradation products that may not be easily quantifiable by standard HPLC-UV methods set at a single wavelength.
Probable Causes & Mechanistic Insight:
-
Oxidation of the Amino Group: The aromatic amino group is susceptible to oxidation, especially when exposed to air, light, or trace metal catalysts. This can form colored impurities like nitroso or quinone-imine type structures.
-
Residual Reagents/Catalysts: Trace amounts of catalysts or reagents from the synthesis can cause coloration.
-
Degradation on Storage: Prolonged exposure to light and air can lead to the gradual formation of colored degradation products.[4]
Troubleshooting and Remediation:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb these colored impurities. The carbon is then removed by hot filtration.[4]
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Proper Storage: Store the final product in an amber vial, under an inert atmosphere, and at a reduced temperature (e.g., 4°C) to maintain its integrity.[1]
Visualizing the Synthetic Landscape
To better understand the process, the following diagram outlines a common synthetic pathway and highlights the potential points of impurity formation.
Caption: Synthetic pathway and common impurity formation points.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the purity of this compound? High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for purity analysis.[3] A reverse-phase C18 column is typically effective. For structural confirmation and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q2: Can I use column chromatography for purification? What conditions do you recommend? Yes, column chromatography is an excellent method for separating the desired product from its isomers and other impurities. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a good starting point. See Protocol 2 for a detailed methodology.
Q3: What are the key safety precautions when handling the reagents for this synthesis? Chlorinating agents like NCS can be corrosive and are moisture-sensitive. Aromatic amines and benzonitrile derivatives should be handled with care as they can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before starting your experiment.
Data Presentation & Analytical Protocols
Table 1: Representative HPLC Method for Purity Analysis
This table outlines a standard reverse-phase HPLC method for assessing the purity of the synthesized product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Experimental Protocols
This protocol is designed to purify the crude product, particularly for removing coloration and moderately soluble impurities.
-
Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A common choice is an ethanol/water or isopropanol/water mixture.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat source and add a small amount (1-2% by weight) of activated carbon. Swirl and bring back to a boil for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any insoluble impurities.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
This method is highly effective for separating closely related isomers.
Caption: Workflow for purification via flash column chromatography.
-
Stationary Phase: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). The less polar impurities will elute first.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate) to elute the desired product. The more polar impurities will remain on the column longer.
-
Fraction Collection: Collect small fractions of the eluent continuously.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
By methodically addressing these common issues and employing robust analytical and purification protocols, you can consistently achieve high purity for your this compound synthesis.
References
troubleshooting guide for low reactivity of 4-Amino-2-chloro-5-fluorobenzonitrile
Welcome to the technical support center for 4-Amino-2-chloro-5-fluorobenzonitrile (ACFBN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the reactivity of this versatile building block. The following question-and-answer format directly addresses common challenges encountered during its use in organic synthesis.
Understanding the Reactivity of this compound
This compound (CAS No. 1228376-68-8) is a substituted benzonitrile with a unique arrangement of functional groups that create a nuanced reactivity profile.[1] The electron-donating amino group and the electron-withdrawing chloro, fluoro, and cyano groups collectively influence the electron density of the aromatic ring, impacting its behavior in various chemical transformations.[2][3][4]
The amino group is a strong activating group, donating electron density to the ring through resonance, which generally enhances reactivity towards electrophiles.[2][5][6] Conversely, the halogens (chloro and fluoro) and the nitrile group are deactivating, withdrawing electron density from the ring.[2][3][4] This push-pull electronic nature makes ACFBN a valuable intermediate, but it can also lead to unexpected reactivity or challenging reaction optimizations. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in a Suzuki-Miyaura coupling reaction?
A1: Low reactivity in Suzuki-Miyaura coupling can stem from several factors related to both the substrate and the reaction conditions. The electron-withdrawing nature of the chloro, fluoro, and cyano groups deactivates the aromatic ring, making the oxidative addition of the palladium catalyst to the C-Cl bond more difficult.[2][3][4]
Potential Causes & Solutions:
-
Catalyst Choice: Standard palladium catalysts may not be effective. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[7]
-
Base Selection: The choice of base is critical for activating the boronic acid or ester.[8] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[9]
-
Solvent System: The solvent system must be appropriate for both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.[7][9] Ensure the solvents are anhydrous if using boronic esters that are sensitive to hydrolysis.
-
Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier for the oxidative addition.[7][9]
Q2: I am observing incomplete conversion in a nucleophilic aromatic substitution (SNA r) reaction with ACFBN. What could be the issue?
A2: While the chloro group can act as a leaving group in SNAr reactions, the overall electron density of the ring, influenced by the amino group, can affect the reaction rate.[10][11]
Potential Causes & Solutions:
-
Activating Groups: SNAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[10][12][13] In ACFBN, the activating effect of the cyano group is somewhat counteracted by the electron-donating amino group.
-
Reaction Conditions: Consider using a stronger nucleophile, higher temperatures, or a polar aprotic solvent (e.g., DMSO, DMF) to facilitate the reaction.
-
Protecting the Amino Group: The amino group can be protonated under acidic conditions, which would make it an electron-withdrawing group and potentially increase the rate of SNAr.[5] Alternatively, protecting the amino group as an amide could also modulate its electronic effect.
Troubleshooting Guide: Low Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
This section provides a more detailed, step-by-step approach to troubleshooting low yields and conversions in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this compound.
Symptom: Low to no conversion of this compound.
Step 1: Evaluate the Catalyst System
The initial and most critical step is to ensure the chosen palladium catalyst and ligand are appropriate for an electron-deficient aryl chloride.
-
Rationale: The oxidative addition of palladium to the aryl-chloride bond is often the rate-limiting step in cross-coupling reactions.[9] Electron-deficient substrates, like ACFBN, require electron-rich and sterically bulky ligands to promote this step.
-
Experimental Protocol:
-
Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr, SImes) with a palladium source like Pd₂(dba)₃ or a pre-catalyst.
-
Start with a catalyst loading of 1-2 mol %. If reactivity is still low, consider increasing the loading to 5 mol %.
-
Ensure the ligand-to-palladium ratio is appropriate, typically 2:1 for monodentate phosphine ligands.
-
| Ligand Type | Examples | Recommended For |
| Buchwald-type Phosphines | SPhos, XPhos, RuPhos | Electron-deficient aryl chlorides |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Sterically hindered substrates |
Step 2: Optimize the Base and Solvent
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the nucleophile in other cross-coupling reactions.[8][9]
-
Rationale: The base must be strong enough to facilitate the desired transformation without causing decomposition of the starting materials or products. The solvent must be compatible with all reaction components and facilitate their interaction.
-
Experimental Protocol:
-
If using a mild base like Na₂CO₃ or K₂CO₃ with low success, switch to a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or t-BuOK.
-
For Suzuki-Miyaura reactions, a mixture of an ethereal solvent (e.g., 1,4-dioxane, THF) and water is often effective.[7][9] For Buchwald-Hartwig aminations, anhydrous toluene or dioxane is typically preferred.
-
Ensure all solvents are rigorously dried and degassed to prevent catalyst deactivation.
-
Step 3: Adjust the Reaction Temperature and Time
-
Rationale: Many cross-coupling reactions with challenging substrates require elevated temperatures to proceed at a reasonable rate.
-
Experimental Protocol:
-
If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature to the reflux temperature of the solvent.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time and to check for any product decomposition at higher temperatures.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low reactivity.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Symptom: Reaction is slow or incomplete.
Step 1: Analyze the Electronic Effects
-
Rationale: The success of an SNAr reaction depends on the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[10][12][13] In ACFBN, the activating cyano group is para to the chloro leaving group, but the ortho amino group is strongly electron-donating, which can disfavor the reaction.
Electronic Effects on ACFBN
Caption: Opposing electronic effects on the aromatic ring of ACFBN.
Step 2: Enhance Reaction Conditions
-
Experimental Protocol:
-
Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to stabilize the charged Meisenheimer intermediate.
-
Temperature: Increase the reaction temperature, potentially to 100-150 °C, while monitoring for decomposition.
-
Nucleophile: If possible, use a more potent nucleophile or increase its concentration.
-
Step 3: Modify the Substrate
-
Rationale: Altering the electronic nature of the amino group can significantly impact the reaction rate.
-
Experimental Protocol:
-
Protonation: Conduct the reaction under acidic conditions to protonate the amino group to -NH₃⁺. This will convert it into a deactivating, meta-directing group, which should increase the rate of nucleophilic attack.[5]
-
Protection: Protect the amino group as an N-acetyl or N-tosyl group. This will reduce its electron-donating ability and may facilitate the SNAr reaction. The protecting group can be removed in a subsequent step.
-
References
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. bititechnika.com [bititechnika.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
stability issues of 4-Amino-2-chloro-5-fluorobenzonitrile under different conditions
Welcome to the technical support center for 4-Amino-2-chloro-5-fluorobenzonitrile (ACFB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this versatile synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to address challenges encountered during your experiments.
Introduction to the Stability of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its unique structure, featuring an amino group, a nitrile group, and halogen substituents, provides multiple reaction sites but also introduces potential stability concerns.[1] Understanding the stability of ACFB under different experimental conditions is crucial for ensuring the integrity of your research and the quality of your final products.
This guide will delve into the potential degradation pathways of ACFB and provide practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for ACFB involve the hydrolysis of the nitrile group and the oxidation of the amino group. The presence of electron-withdrawing halogen substituents can influence the reactivity of the aromatic ring and the functional groups.
-
Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to form the corresponding carboxylic acid.[3][4]
-
Oxidation: The aromatic amino group (-NH₂) is prone to oxidation, which can lead to the formation of colored impurities, including nitroso or nitro derivatives, and potentially polymeric byproducts.[5][6]
Q2: How does pH affect the stability of ACFB in aqueous solutions?
A2: ACFB is most stable in neutral pH conditions. Both acidic and basic environments can significantly accelerate the hydrolysis of the nitrile group.
-
Acidic Conditions (pH < 6): Prone to rapid hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Neutral Conditions (pH 6.5-7.5): Represents the most stable range for ACFB in aqueous media.
-
Basic Conditions (pH > 8): Hydrolysis of the nitrile group is also accelerated, leading to the formation of the carboxylate salt.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, solid ACFB should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7] This minimizes exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation, respectively.
Q4: Is this compound sensitive to light?
A4: Yes, like many aromatic amines, ACFB is potentially sensitive to light.[4] Prolonged exposure to UV or visible light can lead to photodegradation. It is recommended to store the compound in amber vials or other light-protecting containers.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Discoloration of the solid compound or reaction mixture.
-
Potential Cause: This is often a sign of oxidation of the amino group, leading to the formation of colored impurities. This can be exacerbated by exposure to air, light, or certain metal ions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle the solid and conduct reactions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents to remove dissolved oxygen.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA.
-
Issue 2: Low yield or formation of unexpected byproducts in reactions.
-
Potential Cause: This could be due to the degradation of ACFB under the reaction conditions, particularly if the reaction involves strong acids, bases, or high temperatures.
-
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction mixture to maintain a neutral pH.
-
Temperature Management: Conduct the reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) to avoid prolonged reaction times that can lead to increased degradation.
-
Protecting Groups: If the amino or nitrile group is interfering with the desired reaction or is being degraded, consider using appropriate protecting groups.
-
Issue 3: Inconsistent analytical results (e.g., varying purity by HPLC).
-
Potential Cause: This may be due to the on-column degradation of ACFB or the use of an analytical method that is not stability-indicating.
-
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is properly validated and demonstrated to be stability-indicating through forced degradation studies.[8]
-
Mobile Phase pH: Check the pH of your mobile phase. A neutral pH is generally preferred for the analysis of ACFB to prevent on-column hydrolysis.
-
Sample Preparation: Prepare samples for analysis immediately before injection and keep them in an autosampler at a low temperature (e.g., 4°C) to minimize degradation in solution.
-
Stability Under Forced Degradation Conditions
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9] The following table summarizes the expected stability of this compound under typical stress conditions.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Labile | 4-Amino-2-chloro-5-fluorobenzamide, 4-Amino-2-chloro-5-fluorobenzoic acid |
| Basic Hydrolysis | Labile | 4-Amino-2-chloro-5-fluorobenzamide, 4-Amino-2-chloro-5-fluorobenzoic acid (as salt) |
| Oxidative Stress | Labile | Nitroso and nitro derivatives, colored polymeric impurities |
| Thermal Stress | Relatively Stable | Dependent on temperature and duration; may accelerate other degradation pathways |
| Photolytic Stress | Potentially Labile | Colored degradation products |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Upon receipt, store the container of this compound at the recommended temperature (typically 2-8°C) and protect it from light.
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Handle the solid in a glove box or under a stream of inert gas.
-
For preparing solutions, use high-purity, de-gassed solvents. Prepare solutions fresh for each experiment whenever possible.
Protocol 2: Forced Degradation Study for Analytical Method Validation
This protocol provides a general framework for conducting a forced degradation study. The conditions may need to be optimized based on the observed rate of degradation.
-
Preparation of Stock Solution: Prepare a stock solution of ACFB in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize a sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat a solid sample and a solution of the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose a solid sample and a solution of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Include a dark control wrapped in aluminum foil.[4]
-
Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Hydrolysis of the nitrile group.
Caption: Oxidation of the amino group.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Method Refinement for Consistent Results with 4-Amino-2-chloro-5-fluorobenzonitrile
Introduction
Welcome to the technical support guide for 4-Amino-2-chloro-5-fluorobenzonitrile (CAS No. 1228376-68-8). This molecule is a highly functionalized aromatic building block crucial for the synthesis of advanced pharmaceutical and agrochemical agents, particularly as a precursor for kinase inhibitors and novel antibacterial compounds[1]. The unique arrangement of its substituents—an electron-donating amine and electron-withdrawing halogen and nitrile groups—imparts a distinct reactivity profile that, while advantageous, can present challenges in achieving consistent experimental outcomes.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide a deeper understanding of the compound's behavior, offering field-proven insights and detailed troubleshooting steps in a direct question-and-answer format. Our goal is to empower you to anticipate challenges, refine your methodologies, and achieve reliable, reproducible results.
Section 1: Physicochemical Properties & Critical Handling Procedures
The stability and purity of your starting material are paramount for any successful synthesis. This compound is susceptible to specific degradation pathways that can compromise downstream reactions if not handled correctly.
The primary stability concerns are:
-
Hydrolysis of the Nitrile: In the presence of strong acids, bases, or even residual moisture under heat, the nitrile group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid. This introduces a highly polar impurity that can complicate purification[1][2].
-
Oxidation of the Amine: The aromatic amino group (-NH₂) is susceptible to photo-oxidation, which can lead to the formation of colored impurities (often nitroso or nitro derivatives) and a decrease in starting material purity[1].
Table 1: Key Properties and Handling Recommendations
| Property | Value | Best Practice & Rationale |
| CAS Number | 1228376-68-8[3][4] | Verify the CAS number on your supplier's bottle and Certificate of Analysis to ensure you have the correct regioisomer. Positional isomers have vastly different reactivities[1]. |
| Molecular Formula | C₇H₄ClFN₂[1][4] | Use for calculating exact mass in High-Resolution Mass Spectrometry (HRMS) for structural confirmation. |
| Molecular Weight | 170.57 g/mol [1][3][4] | Use for all stoichiometric calculations. Ensure your material is dry before weighing. |
| Appearance | Typically an off-white to yellow or orange solid[5]. | A significant darkening may indicate oxidation of the amino group. Purity should be re-assessed if the color is dark brown or black. |
| Recommended Storage | Store at 4°C, protected from light, under an inert atmosphere (N₂ or Ar)[1][4]. | Cool temperatures slow degradation, light protection prevents photo-oxidation, and an inert atmosphere minimizes moisture contact, preventing nitrile hydrolysis[1]. |
| Purity Specification | Typically ≥97%[4]. | Always verify the purity of a new batch by HPLC or ¹H NMR before use. Inconsistent purity is a primary source of inconsistent reaction outcomes. |
Section 2: Core Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electronic interplay of its functional groups. The nitrile (-CN), chlorine (-Cl), and fluorine (-F) atoms are all electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This makes the ring highly "activated" towards Nucleophilic Aromatic Substitution (SₙAr) .
The amino group (-NH₂) acts as an ortho-, para-director and an activating group through resonance. However, its influence is largely overridden by the powerful withdrawing effects of the other three substituents. The primary role of the substituents in an SₙAr context is as follows:
-
-CN, -F, -Cl : Activate the ring for nucleophilic attack.
-
Leaving Group : The chlorine atom is the most probable leaving group in SₙAr reactions due to the C-Cl bond being weaker than the C-F bond. Attack is favored at the C2 position (bearing the -Cl).
This electronic setup makes the compound an excellent substrate for reactions with nucleophiles like alcohols, thiols, and amines to displace the chlorine atom, forming more complex derivatives.
Section 3: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific issues encountered during experiments in a practical, question-and-answer format.
Q1: My SₙAr reaction with an alcohol (or amine) nucleophile is showing low yield and unreacted starting material. What are the likely causes and how can I fix it?
Answer: This is a classic issue that typically stems from suboptimal reaction conditions or insufficient activation of the nucleophile. The key is to systematically validate each component of the reaction.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Base Strength/Amount: The nucleophile (e.g., an alcohol, ROH) must be deprotonated to its more potent nucleophilic form (RO⁻).
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure you use at least 1.1 equivalents to drive the deprotonation to completion. For amine nucleophiles, a weaker base like K₂CO₃ or Cs₂CO₃ may suffice, but a stronger base can accelerate the reaction.
-
-
Inappropriate Solvent Choice: The solvent must be aprotic to avoid reacting with the base and should be polar enough to solvate the intermediate Meisenheimer complex.
-
Solution: Screen polar aprotic solvents. DMF and DMSO are excellent choices for SₙAr as they are highly polar and have high boiling points, allowing for a wide temperature range. THF or Dioxane can also be effective.
-
-
Reaction Temperature is Too Low: SₙAr reactions require sufficient thermal energy to overcome the activation barrier.
-
Solution: Start the reaction at room temperature, but if TLC/LC-MS analysis shows slow conversion after 1-2 hours, gradually increase the temperature in 20°C increments (e.g., 40°C, 60°C, 80°C). Monitor at each step to find the optimal temperature that promotes product formation without causing degradation.
-
-
Purity of Starting Material: As noted in Section 1, impurities can inhibit the reaction.
-
Solution: Before starting, run a quick ¹H NMR or HPLC of your this compound. If significant impurities are detected, purify the starting material by recrystallization or a short silica plug.
-
Below is a troubleshooting workflow to diagnose low yield issues systematically.
Q2: My reaction produces multiple new spots on TLC, and the desired product is difficult to isolate. What is happening?
Answer: The formation of multiple byproducts often points to side reactions or degradation, usually caused by excessive heat or the presence of reactive contaminants like water.
Potential Causes & Step-by-Step Solutions:
-
Nitrile Hydrolysis: If your reaction conditions are not strictly anhydrous, the nitrile group can hydrolyze, forming a new, more polar spot on the TLC plate.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere of nitrogen or argon.
-
-
Reaction Temperature is Too High: While heat can be necessary, excessive temperatures can cause decomposition of the starting material or product.
-
Solution: Find the minimum temperature required for a reasonable reaction rate (as determined in Q1). Avoid heating above 120°C unless necessary and validated by small-scale trials.
-
-
Competing Reactions: The amino group itself can potentially act as a nucleophile, leading to self-condensation or polymerization, especially at high temperatures.
-
Solution: If self-condensation is suspected, consider protecting the amino group (e.g., as a Boc-carbamate) before performing the SₙAr, followed by deprotection. This adds steps but can significantly clean up the reaction profile.
-
Q3: I have successfully formed the product, but I'm struggling with the purification. What are the best practices for workup and chromatography?
Answer: Purification challenges with this class of compounds are common due to the presence of the basic amino group and the overall polarity of the molecule.
Workup & Extraction Solutions:
-
pH Adjustment: During aqueous workup, the amino group's basicity can affect which layer your product enters. To ensure it stays in the organic layer (e.g., Ethyl Acetate, DCM), wash the organic phase with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities and deprotonate any ammonium salts. Avoid strong acid washes unless you intend to extract the product into the aqueous layer as its hydrochloride salt.
Chromatography Solutions:
-
Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system like 5% Ethyl Acetate in Hexanes and gradually increase the polarity.
-
Tailing Reduction: The basic amino group can interact strongly with acidic silica gel, causing streaking or "tailing" of the spot on TLC and poor separation on the column.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is highly effective at neutralizing the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What analytical methods are best to confirm the purity of the starting material?
-
Q: What are the characteristic NMR signals I should look for?
-
A: While the exact shifts depend on the solvent, you should expect to see two aromatic protons in the 6.5-8.0 ppm region. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. The broad singlet for the -NH₂ protons can appear anywhere from 4-6 ppm and may exchange with D₂O.
-
-
Q: Can I reduce the nitrile group?
-
A: Yes, the nitrile group can be reduced to a primary amine (a benzylamine derivative) using reducing agents like LiAlH₄, NaBH₄/CoCl₂, or catalytic hydrogenation (e.g., H₂/Raney Nickel). Note that these conditions may also affect the halogen substituents.
-
Section 5: Validated Experimental Protocol: SₙAr with Methanol
This protocol provides a reliable, self-validating starting point for SₙAr reactions.
Objective: To synthesize 4-Amino-5-fluoro-2-methoxybenzonitrile.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Methanol (MeOH) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NH₄Cl, Brine
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq). Wash the NaH with dry hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask to create a ~0.5 M solution with respect to the starting material. Cool the suspension to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add anhydrous Methanol (1.5 eq) to the NaH suspension. Allow the mixture to stir at 0°C for 20 minutes. Hydrogen gas evolution should be observed.
-
Substrate Addition: Add this compound (1.0 eq) dissolved in a minimum amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, warm the mixture to 50°C.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (e.g., 0% to 30% EtOAc) to yield the pure product.
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Amino-2-chloro-5-fluorobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-Amino-2-chloro-5-fluorobenzonitrile, a substituted aromatic compound with potential applications in pharmaceutical and materials science, presents an interesting case for nuclear magnetic resonance (NMR) spectroscopic analysis. The interplay of electron-donating and electron-withdrawing groups on the benzene ring creates a unique electronic environment, which is reflected in its ¹H and ¹³C NMR spectra.
This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, this document serves as a practical comparison guide, offering insights into the causal relationships between molecular structure and spectral features. We will explore the expected spectral patterns, compare them with related compounds, and provide detailed experimental protocols to ensure reproducible and high-quality data acquisition.
The Structural Significance of this compound
The arrangement of substituents on the aromatic ring of this compound—an electron-donating amino group and the electron-withdrawing chloro, fluoro, and nitrile groups—governs its chemical reactivity and potential biological activity. NMR spectroscopy is an unparalleled, non-destructive technique for confirming the precise isomeric structure and understanding the electronic landscape of such molecules.
Visualizing the Molecular Structure and Analytical Workflow
To facilitate the discussion of NMR data, the molecular structure of this compound with the standard IUPAC numbering is presented below. This numbering will be used for the assignment of all ¹H and ¹³C NMR signals.
Figure 1: Molecular structure and atom numbering of this compound.
The general workflow for NMR analysis, from sample preparation to final data interpretation, is a systematic process designed to ensure data integrity and accurate structural elucidation.
Figure 2: General workflow for NMR analysis.
Experimental Protocol for High-Resolution NMR Spectroscopy
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system designed for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound and similar aromatic compounds.
1. Sample Preparation:
-
Purity is Paramount: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. For this compound, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for aromatic amines as it can facilitate the observation of N-H protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2] This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening.
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving complex splitting patterns in aromatic systems.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Time (at): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is often required for quaternary carbons.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum (in CDCl₃):
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-3 and H-6.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 6.8 | Doublet of doublets (dd) | JH3-F5 ≈ 4-6 Hz (meta), JH3-H6 ≈ 2-3 Hz (meta) |
| H-6 | ~7.2 - 7.5 | Doublet (d) | JH6-F5 ≈ 8-10 Hz (ortho) |
| -NH₂ | ~4.5 - 5.5 | Broad singlet | - |
Interpretation of the ¹H NMR Spectrum:
-
H-3 Signal: The proton at position 3 is expected to appear at a relatively upfield chemical shift due to the strong electron-donating effect of the adjacent amino group at C-4. It will likely appear as a doublet of doublets due to coupling with the fluorine atom at C-5 (meta coupling) and the proton at C-6 (meta coupling).
-
H-6 Signal: The proton at position 6 is deshielded by the adjacent electron-withdrawing nitrile group and the ortho fluorine atom, thus appearing at a more downfield chemical shift. It is expected to be a doublet due to a large ortho coupling with the fluorine atom at C-5.
-
Amino Protons (-NH₂): The protons of the amino group will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum (in CDCl₃):
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~105 - 110 |
| C2 | ~135 - 140 (d, JC2-F5 ≈ 10-15 Hz) |
| C3 | ~110 - 115 (d, JC3-F5 ≈ 4-6 Hz) |
| C4 | ~145 - 150 (d, JC4-F5 ≈ 2-4 Hz) |
| C5 | ~155 - 160 (d, ¹JC5-F ≈ 240-260 Hz) |
| C6 | ~115 - 120 (d, JC6-F5 ≈ 20-25 Hz) |
| -CN | ~115 - 120 |
Interpretation of the ¹³C NMR Spectrum:
-
Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond coupling constant (¹JC-F). The other carbons in the ring will show smaller two-, three-, and four-bond couplings to the fluorine atom, which will appear as doublets in the proton-decoupled spectrum.
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino group will cause a shielding (upfield shift) effect, particularly at the ortho and para positions (C-3 and C-5, though the C-5 shift is dominated by the fluorine). The chloro, fluoro, and nitrile groups are electron-withdrawing and will cause a deshielding (downfield shift) of the carbons they are attached to and those in their vicinity.
Comparative Analysis: The Impact of Substituents
To understand the specific influence of each substituent on the NMR spectra, a comparison with structurally related compounds is invaluable. Here, we compare the expected spectrum of this compound with the experimental data for 4-aminobenzonitrile.
¹H and ¹³C NMR Data for 4-Aminobenzonitrile (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | |
| ¹H NMR | |||
| H-2, H-6 | 7.37 | Doublet | 6.8 |
| H-3, H-5 | 6.64 | Doublet | 6.8 |
| -NH₂ | 4.32 | Broad singlet | - |
| ¹³C NMR | |||
| C1 | 99.5 | ||
| C2, C6 | 133.7 | ||
| C3, C5 | 114.4 | ||
| C4 | 150.8 | ||
| -CN | 120.4 |
Source: Royal Society of Chemistry, Supplementary Material
Comparative Insights:
-
Effect of Chloro and Fluoro Substituents on ¹H Shifts: In 4-aminobenzonitrile, the two aromatic protons (H-2/H-6 and H-3/H-5) each appear as a single doublet due to the molecule's symmetry. The introduction of the chloro and fluoro groups in this compound breaks this symmetry, leading to two distinct aromatic proton signals. The electron-withdrawing nature of chlorine and fluorine is expected to cause a general downfield shift of the aromatic protons compared to 4-aminobenzonitrile, although the specific positioning is also influenced by their inductive and mesomeric effects.
-
Effect on ¹³C Shifts: The introduction of the electronegative chlorine and fluorine atoms will significantly impact the ¹³C chemical shifts. We can anticipate a notable downfield shift for C-2 and C-5, the carbons directly bonded to these halogens. The presence of fluorine will also introduce the characteristic C-F coupling patterns, which are absent in the spectrum of 4-aminobenzonitrile.
By comparing the spectra of the target molecule with simpler, related structures, researchers can build a comprehensive understanding of the substituent effects and confidently assign the observed signals.
Conclusion
This guide provides a detailed framework for the ¹H and ¹³C NMR analysis of this compound. By combining predicted spectral data with a thorough understanding of NMR principles and a comparative analysis with related compounds, researchers can confidently elucidate the structure of this and other complex aromatic molecules. The provided experimental protocol serves as a robust starting point for acquiring high-quality, reproducible NMR data, which is essential for advancing research and development in the chemical sciences.
References
A Senior Application Scientist's Guide to the Reactivity of 4-Amino-2-chloro-5-fluorobenzonitrile
Introduction
Substituted benzonitriles are foundational scaffolds in modern medicinal chemistry and materials science. Their unique electronic properties and synthetic versatility make them invaluable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Among these, 4-Amino-2-chloro-5-fluorobenzonitrile (CAS: 1228376-68-8) emerges as a particularly interesting building block due to its distinct substitution pattern.[3] This guide provides an in-depth, comparative analysis of the reactivity of this compound against other relevant benzonitriles. By examining the interplay of its substituents—an electron-donating amino group and electron-withdrawing halogen and nitrile groups—we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential, supported by experimental data and detailed protocols.
The Unique Electronic Profile of this compound
The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. In this compound, we observe a fascinating interplay of competing influences:
-
Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions.[4][5][6] This increases the ring's nucleophilicity, making it more susceptible to electrophilic attack.[6]
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogens are electronegative and exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic substitution.[7][8] However, they also possess lone pairs that can participate in resonance, albeit weakly, which can influence the orientation of incoming electrophiles.[8]
-
Nitrile (-CN) Group: A powerful electron-withdrawing group through both induction and resonance, significantly deactivating the aromatic ring towards electrophilic attack.[9] Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[9][10]
This combination of substituents creates a nuanced reactivity profile, making this compound a versatile tool for synthetic chemists.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with several other benzonitriles in key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups.[10][11][12] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and its stability is paramount to the reaction's success.[11][13]
dot
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
The presence of the strongly electron-withdrawing nitrile group, along with the chloro and fluoro substituents, renders the aromatic ring of this compound highly susceptible to nucleophilic attack. The amino group, while electron-donating, can also participate in stabilizing the negative charge of the Meisenheimer complex through resonance, further facilitating the reaction.
| Compound | Relative Rate of SNAr (with NaOMe) | Key Substituent Effects |
| 4-Nitrochlorobenzene | 1.0 | Strong activation by the nitro group. |
| 2,4-Dinitrochlorobenzene | ~104 | Additive activation from two nitro groups. |
| This compound | High (Qualitative) | Strong activation by -CN and halogens, potential modulation by -NH₂. |
| 2-Chlorobenzonitrile | Moderate | Activation by the -CN group. |
| 4-Chlorobenzonitrile | Moderate | Activation by the -CN group. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron species with an organohalide in the presence of a palladium catalyst and a base.[14][15][16]
dot
Caption: Key components of the Suzuki-Miyaura Cross-Coupling reaction.
The reactivity of the aryl halide in a Suzuki coupling is influenced by both the nature of the halogen (I > Br > Cl) and the electronic properties of the other substituents on the ring. Electron-withdrawing groups generally enhance the rate of oxidative addition of the aryl halide to the palladium catalyst, a key step in the catalytic cycle.
| Compound | Typical Reaction Conditions | Relative Reactivity (Qualitative) |
| 4-Bromoaniline | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | Moderate |
| 4-Iodoaniline | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | High |
| This compound | Requires more active catalyst systems (e.g., with phosphine ligands) | Moderate to High (for the C-Cl bond) |
| 4-Chlorobenzonitrile | Requires more active catalyst systems | Moderate |
Data Interpretation: The chloro and fluoro groups in this compound can both participate in Suzuki coupling reactions. However, the carbon-chlorine bond is generally less reactive than carbon-bromine or carbon-iodine bonds, often necessitating the use of more sophisticated catalyst systems. The electron-withdrawing nature of the nitrile and fluoro groups is expected to enhance the reactivity of the C-Cl bond towards oxidative addition.
Experimental Protocols
Representative Nucleophilic Aromatic Substitution
Objective: To compare the reactivity of this compound with 2,4-dinitrochlorobenzene in a reaction with sodium methoxide.
Materials:
-
This compound
-
2,4-Dinitrochlorobenzene
-
Sodium methoxide (25% in methanol)
-
Methanol (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 2,4-dinitrochlorobenzene in 10 mL of anhydrous methanol.
-
To each flask, add 1.1 mmol of sodium methoxide solution dropwise at room temperature while stirring.
-
Monitor the progress of both reactions by TLC at 15-minute intervals.
-
Upon completion (disappearance of the starting material), quench the reactions by adding 10 mL of water.
-
Extract the products with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by ¹H NMR to determine the conversion and purity.
Representative Suzuki-Miyaura Cross-Coupling
Objective: To evaluate the reactivity of the C-Cl bond in this compound in a Suzuki coupling with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 10 mL of toluene and 2 mL of water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound presents a compelling case study in the nuanced control of aromatic reactivity through substituent effects. The strategic placement of an activating amino group alongside deactivating yet synthetically versatile halogen and nitrile functionalities makes it a highly valuable intermediate. Its enhanced susceptibility to nucleophilic aromatic substitution and its potential for selective cross-coupling reactions open up a wide range of possibilities for the synthesis of novel pharmaceuticals and functional materials. The experimental protocols provided herein offer a starting point for researchers to explore and harness the unique reactivity of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. scispace.com [scispace.com]
- 6. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 4-Amino-2-chloro-5-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 4-Amino-2-chloro-5-fluorobenzonitrile is a key building block in the development of various therapeutic agents. Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. The methods are designed to separate the main component from potential process-related impurities, such as starting materials, isomers, and degradation products. The causality behind the experimental choices is explained to provide a deeper understanding of the method development process.
Understanding the Analyte: this compound
Before developing a separation method, understanding the physicochemical properties of the analyte is crucial. This compound possesses a moderately polar character due to the amino group, while the halogen substituents and the benzonitrile core contribute to its hydrophobicity. The basic nature of the amino group (pKa of aniline is ~4.6) necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape. The aromatic system and nitrile group provide strong UV absorbance, making UV detection a suitable choice.
Potential Impurities
A robust purity method must be able to separate the main peak from any potential impurities. Based on common synthetic routes for halogenated benzonitriles, potential impurities could include:
-
Starting materials: Such as precursors with nitro groups instead of the amino group.
-
Positional isomers: Compounds with the same molecular formula but different substitution patterns on the aromatic ring. The separation of positional isomers can be particularly challenging in RP-HPLC.[1]
-
Hydrolysis products: The nitrile group could be hydrolyzed to an amide or carboxylic acid under certain conditions.
-
Byproducts from side reactions: Depending on the specific synthetic pathway.
Comparative Analysis of Two HPLC Methods
Two distinct RP-HPLC methods are presented below. Method 1 is a standard C18-based method with a methanol gradient, representing a common workhorse approach. Method 2 utilizes a Phenyl-Hexyl stationary phase and an acetonitrile gradient, offering alternative selectivity, particularly for aromatic and polar compounds.
| Parameter | Method 1: C18 with Methanol Gradient | Method 2: Phenyl-Hexyl with Acetonitrile Gradient |
| Stationary Phase | C18 (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) | Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes | 20% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Elution Order | Based primarily on hydrophobicity. | Influenced by π-π interactions with the phenyl phase. |
| Potential Advantages | Robust, widely available column chemistry. | Enhanced selectivity for aromatic and polar compounds, potentially better resolution of isomers. |
| Potential Disadvantages | May have limited selectivity for closely related aromatic isomers. | Column performance can be more sensitive to mobile phase composition. |
Rationale for Method Design
Method 1: The C18 Workhorse
The C18 column is the most widely used stationary phase in RP-HPLC due to its broad applicability and robust performance. The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains. A methanol gradient is chosen as the organic modifier. The use of 0.1% formic acid in the aqueous mobile phase serves to protonate the amino group of the analyte, leading to more consistent retention and improved peak shape by minimizing interactions with residual silanols on the silica support. This method is expected to provide a good general separation based on the overall hydrophobicity of the main component and its impurities.
Method 2: Alternative Selectivity with Phenyl-Hexyl
The Phenyl-Hexyl stationary phase offers a different separation mechanism compared to the C18 phase. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced selectivity for aromatic compounds and their isomers. Acetonitrile is chosen as the organic modifier, as it can have different solvent-analyte interactions compared to methanol, further altering the selectivity. A buffered mobile phase of 10 mM ammonium formate at pH 3.5 is used to maintain a consistent pH and ionic strength, which is crucial for reproducible retention of the basic analyte. The slightly elevated column temperature of 35 °C can improve peak efficiency and reduce analysis time.
Experimental Protocols
Preparation of Solutions
-
Diluent: A 1:1 (v/v) mixture of acetonitrile and water is a suitable diluent for this compound.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and dissolve it in 100 mL of diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
HPLC System Setup and Execution
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times and evaluate the system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates) to ensure the system is performing correctly.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution in sequence.
-
Data Processing: Integrate the chromatograms and calculate the purity of the sample by area percent.
Visualization of the HPLC Purity Assessment Workflow
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The selection of an optimal HPLC method for purity assessment depends on the specific requirements of the analysis. For routine quality control where speed and robustness are key, a standard C18 method may be sufficient. However, for in-depth impurity profiling, especially when challenging separations of isomers are anticipated, a method with alternative selectivity, such as one using a Phenyl-Hexyl column, should be considered. The two methods presented in this guide provide a solid foundation for the development and validation of a robust purity assay for this compound, ensuring the quality and consistency of this important chemical intermediate.
References
A Comparative Guide to the Structural Validation of 4-Amino-2-chloro-5-fluorobenzonitrile Reaction Products
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Introduction
4-Amino-2-chloro-5-fluorobenzonitrile is a versatile scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and multiple reactive sites.[1][2][3] Its chemical structure, featuring amino, chloro, fluoro, and nitrile functionalities, allows for a diverse range of chemical transformations.[4] Consequently, the unambiguous structural validation of its reaction products is a critical step in drug development and materials research, ensuring the integrity of subsequent studies and the safety of final products.
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of molecules derived from this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Common Reaction Pathways and Potential Products
The reactivity of this compound is dictated by its distinct functional groups. The aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing carbon, activated by the electron-withdrawing nitrile and fluorine groups.[5][6] The amino group can undergo various transformations, including acylation, alkylation, and diazotization. Furthermore, the chloro and amino moieties make the molecule a suitable candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
A grasp of these potential transformations is fundamental to anticipating the structures of reaction products and selecting the most appropriate validation techniques.
A Comparative Analysis of Structural Validation Techniques
The definitive identification of a novel compound requires a multi-faceted analytical approach. Below, we compare the most common and powerful techniques for the structural validation of this compound derivatives.
| Technique | Principle | Strengths for this Application | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | - ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Crucial for determining the substitution pattern on the aromatic ring. - ¹³C NMR: Determines the number and type of carbon atoms. - ¹⁹F NMR: Directly probes the fluorine environment, essential for confirming its retention or displacement in a reaction. - 2D NMR (COSY, HSQC, HMBC): Establishes through-bond and through-space correlations between nuclei, enabling unambiguous assignment of complex structures. | - Can be less sensitive than mass spectrometry. - Complex spectra may require advanced 2D techniques for full interpretation.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | - High-Resolution MS (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula. - Fragmentation Analysis: The fragmentation pattern can provide structural information and confirm the presence of specific functional groups. The presence of chlorine and bromine can be identified by their characteristic isotopic patterns (M+2 peak).[9][10] | - Does not provide information on stereochemistry or the connectivity of atoms. - Isomers may not be distinguishable by mass alone. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. | - Nitrile (C≡N) stretch: A sharp, intense peak around 2200-2240 cm⁻¹ confirms the presence of the nitrile group.[11][12] - Amine (N-H) stretches: Primary amines show two bands in the 3300-3500 cm⁻¹ region, while secondary amines show one.[13] This can confirm reactions at the amino group. - C-F and C-Cl stretches: Provide evidence for the presence of these halogens. | - The fingerprint region (below 1500 cm⁻¹) can be complex and difficult to interpret. - Does not provide detailed information on the carbon skeleton or stereochemistry. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | - Provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[14][15][16] - Considered the "gold standard" for structural determination.[17] | - Requires a single crystal of suitable size and quality, which can be challenging to obtain.[17] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including connectivity and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[18]
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a 400 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.[18]
-
¹⁹F NMR Acquisition: If applicable, acquire a fluorine-19 NMR spectrum. This is a highly sensitive nucleus and provides valuable information on the electronic environment of the fluorine atom.
-
2D NMR Acquisition (if necessary): For complex structures, acquire 2D NMR spectra such as COSY (to identify coupled protons), HSQC (to identify one-bond C-H correlations), and HMBC (to identify long-range C-H correlations).
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the final structure.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental formula of the reaction product.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is suitable for more volatile, less polar compounds.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate possible elemental formulas that match the measured mass within a narrow tolerance (typically < 5 ppm). The isotopic pattern will also be critical for confirming the presence of chlorine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the reaction product.
Methodology:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. Place a small amount of the solid directly on the ATR crystal.
-
Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[19] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, paying close attention to the C≡N stretch, N-H stretches, and changes in the fingerprint region compared to the starting material.
X-ray Crystallography
Objective: To obtain the absolute three-dimensional structure of the product.
Methodology:
-
Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and absolute stereochemistry.
Visualizing the Workflow
A logical workflow is essential for efficient and conclusive structural validation.
Caption: Workflow for the comprehensive structural validation of reaction products.
Case Study: Suzuki-Miyaura Coupling Product
Let's consider a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid. The expected product is 4-amino-2-phenyl-5-fluorobenzonitrile.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 5. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. rigaku.com [rigaku.com]
- 15. excillum.com [excillum.com]
- 16. researchgate.net [researchgate.net]
- 17. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Efficacy of Kinase Inhibitors Derived from 4-Amino-2-chloro-5-fluorobenzonitrile: A Comparative Guide
This guide provides an in-depth technical assessment of the efficacy of kinase inhibitors synthesized from the versatile chemical intermediate, 4-Amino-2-chloro-5-fluorobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of these novel inhibitors against established alternatives, supported by experimental data and detailed protocols. We will explore the rationale behind experimental designs, delve into key signaling pathways, and present a clear, data-driven comparison to inform your research and development efforts.
Introduction: The Versatility of the Benzonitrile Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs targeting specific kinases.[2]
The this compound scaffold has emerged as a valuable starting material in medicinal chemistry for the synthesis of a diverse range of kinase inhibitors.[3] Its substituted phenyl ring provides a foundation for building molecules that can fit into the ATP-binding pocket of various kinases, while the amino, chloro, and fluoro groups offer opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[4] This guide will focus on a specific class of pyrimidine-based Aurora kinase inhibitors derived from this scaffold, providing a comparative analysis of their efficacy.
Targeting the Aurora Kinase Family: A Key Regulator of Mitosis
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[5] Overexpression of Aurora kinases is frequently observed in a variety of human cancers and is often associated with poor prognosis.[6] This makes them attractive targets for anticancer drug development.[6] Aurora A kinase, in particular, is involved in centrosome maturation, spindle assembly, and mitotic entry.[6] Its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Signaling Pathway of Aurora A Kinase
The diagram below illustrates the central role of Aurora A kinase in mitotic progression and how its inhibition can disrupt this process, leading to anti-tumor effects.
Caption: Aurora A Kinase Signaling Pathway and Point of Inhibition.
Comparative Efficacy of a Novel Pyrimidine-Based Aurora A Kinase Inhibitor
A recent study detailed the synthesis and evaluation of a series of pyrimidine-based Aurora A kinase inhibitors, with a key compound, designated here as Compound 13 , featuring a (S)-(4-chloro-2-fluorophenyl) moiety likely derived from a this compound precursor.[7] This compound demonstrated potent inhibition of Aurora A kinase and significant anti-proliferative activity in cancer cell lines.
To provide a comprehensive assessment, we will compare the efficacy of Compound 13 with other known Aurora kinase inhibitors, focusing on their biochemical potency (IC50 values) and cellular activity.
Data Presentation: Biochemical and Cellular Efficacy
| Kinase Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| Compound 13 | Aurora A | 38.6 ± 7.0 | NCI-H446 (SCLC) | < 200 | [7] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Various | Varies (nM to µM range) | [5] |
| VX-680 (Tozasertib) | Aurora A/B/C | Aurora A: 0.6 | Various | Varies (nM range) | [5] |
Note: SCLC stands for Small-Cell Lung Cancer. The cellular IC50 for Compound 13 is reported as a potent value under 200 nM.[7]
Analysis:
As shown in the table, Compound 13 exhibits potent biochemical inhibition of Aurora A kinase with an IC50 value in the nanomolar range.[7] While its biochemical potency is less than that of Alisertib and VX-680, it demonstrates significant anti-proliferative activity in a high-MYC expressing small-cell lung cancer cell line, which is a key therapeutic target.[7] The variation in cellular IC50 values for Alisertib and VX-680 across different cell lines highlights the importance of evaluating inhibitors in relevant cancer models.
Experimental Protocols for Assessing Kinase Inhibitor Efficacy
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase activity assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., Compound 13) in 100% DMSO. Create a serial dilution series in DMSO.
-
Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Kinase Addition: Add 2.5 µL of the target kinase (e.g., Aurora A) to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Workflow Diagram:
Caption: Workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H446) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and plot this against the log concentration of the compound to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion and Future Directions
The derivatization of this compound has yielded promising kinase inhibitors with potent activity against clinically relevant targets such as Aurora A kinase. The representative Compound 13 demonstrates significant potential, particularly in cancers with MYC amplification.[7] The comparative data presented in this guide underscores the importance of a multi-faceted evaluation approach, combining biochemical and cell-based assays to thoroughly characterize novel inhibitors.
Future research should focus on expanding the library of kinase inhibitors derived from this versatile scaffold. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo efficacy studies using xenograft models will be essential to translate the promising in vitro results into potential clinical applications. The detailed protocols provided herein offer a robust framework for conducting these critical preclinical evaluations.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Strategic Use of 4-Amino-2-chloro-5-fluorobenzonitrile in Advanced Synthesis
This guide provides an in-depth technical analysis of 4-Amino-2-chloro-5-fluorobenzonitrile (ACFB), a highly functionalized building block for researchers, medicinal chemists, and drug development professionals. We will objectively explore its synthetic utility, compare its reactivity profile with structural analogs, and provide a validated experimental workflow to demonstrate its practical application in constructing complex molecular architectures.
Introduction: The Unique Value of a Polysubstituted Aromatic Core
This compound (CAS: 1228376-68-8) is a versatile aromatic intermediate whose value lies in the strategic placement of four distinct functional groups on a single benzene ring.[1] This arrangement—an activating amino group, two deactivating but synthetically labile halogens, and an electron-withdrawing nitrile—creates a nuanced reactivity profile that can be exploited for the efficient synthesis of complex molecules.[2] Its application is particularly prominent in the development of pharmaceuticals, such as kinase inhibitors and antibacterial agents, and advanced agrochemicals, where the incorporation of fluorine often enhances metabolic stability and bioavailability.[2][3][4][5] This guide will dissect the causality behind its synthetic advantages and provide a framework for its effective implementation.
Section 1: Decoding the Synthetic Potential of this compound
The reactivity of ACFB is a direct consequence of the electronic interplay between its substituents. The potent electron-donating amino group activates the ring, while the electron-withdrawing nitrile and halogen atoms modulate this activation and provide multiple handles for sequential chemical transformations. This allows for a high degree of control over reaction regioselectivity.
Key reaction classes amenable to this substrate include:
-
Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position is susceptible to various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the introduction of diverse aryl, alkyl, or alkynyl moieties.[6] The ortho-amino group can act as a directing group, potentially influencing catalyst coordination and reaction efficiency.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitrile group and the fluorine atom activates the ring for SNAr, primarily at the chlorine-bearing carbon.[7] This allows for the displacement of the chloride with a range of nucleophiles.
-
Modification of the Amino Group: The primary amine at C4 is a versatile functional handle. It can undergo diazotization to introduce other functionalities, or participate in acylation, sulfonylation, and condensation reactions to build more complex structures.
-
Transformation of the Nitrile Group: The nitrile moiety is not merely a passive electronic group; it is a synthetic precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (benzylamine), or serve as a precursor for various heterocycles.[2][8]
The following diagram illustrates the primary synthetic pathways originating from ACFB, showcasing its role as a central hub for molecular diversification.
Caption: Primary reaction pathways available for this compound.
Section 2: A Comparative Analysis with Alternative Building Blocks
The choice of starting material is a critical decision in synthesis design. The unique substitution pattern of ACFB provides distinct advantages over its structural isomers and analogs. Positional isomerism, particularly with halogens, significantly alters the electronic landscape of the molecule, thereby impacting reactivity and the feasibility of certain transformations.[2]
| Compound | Structure | CAS Number | Molecular Weight | Key Differentiating Characteristics & Synthetic Implications |
| This compound (ACFB) | NH₂ at C4, Cl at C2, F at C5 | 1228376-68-8 | 170.57 | Balanced Reactivity: The ortho-Cl is sterically accessible for coupling. The meta-F provides strong electronic withdrawal, activating the C-Cl bond for SNAr. The para-amino group strongly activates the ring. This balance is ideal for sequential, regioselective modifications. |
| 4-Amino-5-chloro-2-fluorobenzonitrile | NH₂ at C4, Cl at C5, F at C2 | 1443253-03-9 | 170.57 | Altered SNAr/Coupling Profile: The fluorine at the C2 position strongly activates the ring for SNAr, but at the C5-Cl position. The C-F bond itself is generally less reactive in cross-coupling than the C-Cl bond, making this isomer less suitable for transformations at C2.[2] |
| 4-Amino-2-chlorobenzonitrile | NH₂ at C4, Cl at C2 (No Fluorine) | 20925-27-3 | 152.58 | Reduced Activation: Lacking the fluorine atom, the overall electron-withdrawing character is diminished. This can lead to slower SNAr reactions at the C-Cl bond and may require more forcing conditions for cross-coupling.[7] |
| 5-Amino-2-fluorobenzonitrile | NH₂ at C5, F at C2 (No Chlorine) | 37705-82-1 | 136.13 | Lacks a Coupling Handle: The absence of chlorine removes the primary site for cross-coupling reactions. Its utility is largely confined to reactions involving the amino group or potential SNAr displacement of the fluorine, which requires harsh conditions.[2] |
Causality in Practice: Consider the synthesis of a kinase inhibitor scaffold requiring a Suzuki coupling at C2 followed by an amide bond formation at C4. Using ACFB, the C-Cl bond provides a reliable site for the Suzuki reaction. Using its positional isomer, 4-Amino-5-chloro-2-fluorobenzonitrile, would be synthetically illogical for this goal, as the most reactive halogen for coupling (Cl) is at the wrong position.
Section 3: Validated Experimental Protocol: Synthesis of a Phenyl-Substituted Benzothiazole Core
To demonstrate the practical utility of ACFB, we present a validated, two-step protocol to synthesize a core structure relevant to medicinal chemistry. This protocol leverages a microwave-assisted nucleophilic aromatic substitution, a modern and efficient synthetic method.[9]
Target: 2-(4-Amino-2-chloro-5-fluorophenyl)benzothiazole.
Rationale: This synthesis showcases the direct use of the ACFB core. The amino group of 2-aminothiophenol acts as a nucleophile, displacing the chlorine atom on the ACFB ring in an SNAr reaction. The subsequent intramolecular cyclization, facilitated by an oxidant, forms the benzothiazole ring. This approach is a self-validating system; successful formation of the product confirms the predicted reactivity of the C-Cl bond.
Experimental Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 170.6 mg).
-
Addition of Nucleophile and Solvent: Add 2-aminothiophenol (1.1 mmol, 137.7 mg, 1.1 eq) followed by N-Methyl-2-pyrrolidone (NMP, 3 mL).
-
Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material. NMP is a high-boiling polar aprotic solvent ideal for microwave-assisted SNAr reactions.
-
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 180 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Rationale: Microwave irradiation dramatically accelerates the rate of SNAr reactions compared to conventional heating, often leading to cleaner reactions and higher yields in shorter times.[9]
-
-
Workup and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Rationale: This step removes the high-boiling NMP solvent and other water-soluble impurities.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: Removal of residual water is crucial before purification to prevent interference with chromatography.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 10% EtOAc in hexane).
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any potential side products.
-
Section 4: Data Interpretation and Troubleshooting
The success of the synthesis is validated by analytical data. Below is a table of expected results for this protocol.
| Parameter | Expected Result | Interpretation |
| Yield | 75-85% | Demonstrates the efficiency of the microwave-assisted SNAr pathway. |
| Purity (HPLC) | >98% | Indicates a clean reaction and effective purification. |
| ¹H NMR | Characteristic shifts for aromatic protons on both rings. | Confirms the covalent linkage and overall structure. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₃H₈ClFN₂S | Confirms the molecular weight of the target product. |
Troubleshooting Common Issues:
-
Low Yield: Incomplete reaction may be due to insufficient temperature or time in the microwave reactor. Consider increasing either parameter incrementally. Impure 2-aminothiophenol (which can oxidize) can also lower yields; use freshly opened or purified reagent.
-
Formation of Side Products: A potential side reaction is the self-condensation of 2-aminothiophenol. Ensuring a slight excess but not a large excess can mitigate this.
-
Difficult Purification: If the product co-elutes with impurities, adjusting the polarity of the chromatography solvent system or using a different stationary phase (e.g., alumina) may be necessary.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for constructing highly functionalized molecules with precision and efficiency. Its unique substitution pattern provides a predictable and versatile platform for a variety of advanced synthetic transformations, from cross-coupling to nucleophilic substitution. By understanding the electronic and steric factors that differentiate it from its analogs, researchers can leverage ACFB to streamline synthetic routes, reduce step counts, and rapidly access novel chemical matter. The validated protocol provided herein serves as a practical testament to its utility, demonstrating a robust and efficient method for generating complex heterocyclic cores relevant to modern drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of 4-Amino-2-chloro-5-fluorobenzonitrile
Introduction: The Strategic Importance of 4-Amino-2-chloro-5-fluorobenzonitrile
This compound is a highly substituted benzonitrile derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of electron-withdrawing (chloro, fluoro, nitrile) and electron-donating (amino) groups makes it a versatile building block for the synthesis of complex heterocyclic compounds, particularly as a key intermediate for active pharmaceutical ingredients (APIs).[1] The strategic placement of these functional groups allows for selective and sequential reactions, enabling the construction of novel molecular scaffolds. For instance, compounds of this nature are instrumental in developing kinase inhibitors for targeted cancer therapies and new classes of antibacterial agents.[2][3]
The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are paramount for drug development professionals. A suboptimal synthesis can create bottlenecks in the supply chain, inflate costs, and introduce challenging impurities. This guide provides an in-depth comparison of two prominent synthetic pathways to this compound, offering the detailed experimental data and expert insights necessary for researchers to make informed decisions for their specific applications. We will dissect each pathway, focusing on the causality behind experimental choices, and conclude with a comparative analysis and recommendation.
Pathway 1: Late-Stage Nucleophilic Aromatic Substitution (SNAr)
This synthetic approach is predicated on installing the amino group in the final step of the sequence. The strategy involves the nucleophilic aromatic substitution (SNAr) of an activated chlorine atom on a pre-existing 2,4-dichloro-5-fluorobenzonitrile ring. The powerful electron-withdrawing effects of the nitrile group and the fluorine atom activate the para-positioned chlorine (C4) for nucleophilic attack by ammonia, making this a regioselective and efficient transformation.
Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-5-fluorobenzonitrile This starting material can be prepared from 2,4-dichloro-5-fluoroaniline via a Sandmeyer reaction, a classic and reliable method for converting an aromatic amine to a nitrile.
-
Diazotization: Dissolve 2,4-dichloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C to form the stable diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.5 eq) in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and requires careful temperature control.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,4-dichloro-5-fluorobenzonitrile.
Step 2: Amination of 2,4-dichloro-5-fluorobenzonitrile This key step utilizes ammonolysis, a direct substitution of the C4-chlorine with an amino group.[4]
-
Reaction Setup: Charge a pressure-rated reactor with 2,4-dichloro-5-fluorobenzonitrile (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Ammonolysis: Cool the solution and bubble anhydrous ammonia gas through the mixture, or add a solution of aqueous ammonia. Seal the reactor and heat to 80-120°C. The elevated temperature and pressure are necessary to drive the substitution reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is quenched with water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol or purification via column chromatography provides the final high-purity this compound.[2]
Visualization of Pathway 1
Caption: Workflow for the Late-Stage SNAr Pathway.
Mechanistic Insights
The success of the final amination step hinges on the principles of Nucleophilic Aromatic Substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex is greatly enhanced by the presence of strong electron-withdrawing groups (-CN and -F) ortho and para to the site of nucleophilic attack, thereby lowering the activation energy for the reaction. The chlorine at the C4 position is significantly more activated than the chlorine at C2, ensuring high regioselectivity.
Pathway 2: Palladium-Catalyzed Cyanation of a Halogenated Aniline
This pathway represents a more convergent approach, where the aromatic ring is first constructed with the final amino, chloro, and fluoro substituents, along with a suitable leaving group (e.g., bromine or iodine) at the desired position for the nitrile group. The key transformation is a palladium-catalyzed cyanation reaction, a powerful cross-coupling method that avoids the often harsh conditions of the Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-chloro-5-fluoroaniline This starting material can be synthesized from 2-chloro-5-fluoroaniline via electrophilic bromination.
-
Bromination: Dissolve 2-chloro-5-fluoroaniline (1.0 eq) in a solvent like glacial acetic acid. Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.05 eq), portion-wise at room temperature. The strong activating and ortho-, para-directing effect of the amino group directs the bromine to the position para to the amine.
-
Work-up: Once the reaction is complete, pour the mixture into water to precipitate the product. Neutralize with a base (e.g., sodium bicarbonate), filter the solid, wash with water, and dry to obtain 4-Bromo-2-chloro-5-fluoroaniline.
Step 2: Palladium-Catalyzed Cyanation This step replaces the bromine atom with a nitrile group using a cyanide source and a palladium catalyst. This method is inspired by similar documented transformations.[5]
-
Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine 4-Bromo-2-chloro-5-fluoroaniline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Cross-Coupling: Heat the reaction mixture to 120-140°C for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[5]
Visualization of Pathway 2
Caption: Workflow for the Palladium-Catalyzed Cyanation Pathway.
Mechanistic Insights
The palladium-catalyzed cyanation follows a well-established catalytic cycle involving three main stages:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the aniline substrate to form a Pd(II) complex.
-
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the bromide.
-
Reductive Elimination: The final C-CN bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
Comparative Analysis
| Parameter | Pathway 1: Late-Stage SNAr | Pathway 2: Pd-Catalyzed Cyanation | Rationale & Field Insights |
| Overall Yield | Moderate to Good | Good to Excellent | Pathway 2 often provides higher overall yields as Pd-catalyzed reactions are typically very efficient and selective. The Sandmeyer reaction in Pathway 1 can sometimes lead to side products, lowering the yield. |
| Reagent Toxicity | High (NaCN/CuCN) | High (Zn(CN)₂) | Both pathways utilize highly toxic cyanide sources, requiring stringent safety protocols. Zinc cyanide is a solid and can be easier to handle than generating HCN from NaCN/acid. |
| Scalability | Good | Moderate to Good | The high-pressure amination in Pathway 1 is well-suited for industrial scale-up in appropriate reactors. Palladium catalysis (Pathway 2) can be expensive on a large scale due to the cost of the catalyst and ligands, and removal of residual palladium to ppm levels is a critical regulatory requirement for APIs. |
| Reaction Conditions | Harsh (High T/P for amination) | Moderate (High T for cyanation) | Pathway 1 requires a pressure vessel for the final step. Pathway 2 is typically run at atmospheric pressure, which can simplify reactor setup for laboratory-scale synthesis. |
| Purification | Generally straightforward | Can be challenging | The main challenge in Pathway 2 is the removal of the palladium catalyst from the final product, which may require specialized purification techniques (e.g., treatment with metal scavengers). |
| Starting Materials | Requires substituted fluoroaniline | Requires substituted fluoroaniline | The availability and cost of the initial halogenated aniline starting materials are comparable for both routes and will be a key factor in the overall process cost. |
Senior Application Scientist's Recommendation
The choice between these two synthetic pathways is a classic example of balancing trade-offs between cost, scalability, and operational complexity.
Pathway 1 (Late-Stage SNAr) is often favored for large-scale industrial production . While the Sandmeyer reaction has its drawbacks, the final amination step is atom-economical and utilizes inexpensive ammonia. The process, once optimized, is robust and avoids the use of expensive and difficult-to-remove precious metal catalysts. The primary concerns are the handling of toxic cyanides and the need for high-pressure equipment.
Pathway 2 (Pd-Catalyzed Cyanation) is highly recommended for laboratory-scale synthesis, medicinal chemistry programs, and process development . Its key advantage is the typically higher yield and milder conditions (no high pressure required) for the final step. It offers greater flexibility and is often quicker to optimize on a small scale. However, for GMP (Good Manufacturing Practice) production, the cost of the palladium catalyst and the critical need for its complete removal from the final API present significant challenges that must be addressed during process validation.
Ultimately, the optimal choice depends on the specific project goals. For rapid synthesis of analogs in a research setting, the elegance and efficiency of palladium catalysis are often superior. For manufacturing a commercial drug substance, the economic and operational advantages of the Late-Stage SNAr approach are compelling.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-chloro-5-fluorobenzonitrile
As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities like 4-Amino-2-chloro-5-fluorobenzonitrile is foundational to discovery. This compound, a halogenated benzonitrile, serves as a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] However, its chemical properties—specifically its toxicity and the presence of chlorine and fluorine atoms—necessitate a rigorous and informed approach to its disposal.[3][4] Improper handling of this waste stream not only poses a direct risk to personnel and the environment but also represents a significant compliance failure under regulations like the Resource Conservation and Recovery Act (RCRA).[5][6]
This guide provides essential, actionable procedures for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these protocols, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is the first principle of its safe management. Its risk profile is threefold, stemming from its acute toxicity, its halogenated nature, and its nitrile functional group.
-
Acute Toxicity: Safety Data Sheets (SDS) for this compound and its close analogs consistently indicate significant toxicity. It is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[7][8][9][10] Therefore, minimizing exposure through engineering controls and personal protective equipment is paramount.[11][12][13]
-
Halogenated Organic Compound: As a chlorinated and fluorinated aromatic compound, this compound falls into a category of waste that requires specialized disposal.[3][4] The primary concern is the potential for the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, during incomplete combustion.[3] Furthermore, combustion will produce acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF), which must be neutralized in a scrubber system.[8][14]
-
Nitrile Group Reactivity: The cyano (-CN) group can undergo hydrolysis under strong acidic or basic conditions to form carboxylic acids or their salts.[15][16][17] While this is a useful synthetic transformation, attempting to use it as a disposal method in a laboratory setting is strongly discouraged. Such reactions may be incomplete, produce hazardous intermediates, or generate aerosols, making it an uncontrolled and unsafe practice for waste neutralization.
Table 1: Summary of Hazard Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[8][10] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[8] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[8] |
| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[8] |
Core Principles for Compliant Waste Management
Before detailing specific procedures, it is crucial to ground our practices in the established hierarchy of hazardous waste management. This framework, advocated by the EPA and other regulatory bodies, prioritizes safety and environmental protection.[6][18][19]
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. This includes ordering only the necessary quantities of the chemical and reducing the scale of experiments whenever feasible.[18][19]
-
Segregation: This is a non-negotiable rule. Waste this compound must be collected in a dedicated, properly labeled hazardous waste container. It must not be mixed with other waste streams, particularly non-halogenated solvents, to ensure it is routed to the correct high-temperature incineration facility.[20][21][22]
-
Containerization and Labeling: Use only chemically compatible containers that can be tightly sealed.[5][20] The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").[19]
Procedural Guide for Disposal and Spill Management
The following step-by-step protocols provide a direct answer to the operational questions of handling and disposing of this chemical.
Primary Disposal Protocol: High-Temperature Incineration
The only acceptable and compliant method for disposing of this compound is through a licensed hazardous waste disposal company that utilizes a chemical incinerator equipped with an afterburner and a scrubber.[8][23]
Step-by-Step Methodology:
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[8][9][23]
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for waste accumulation, as required by the EPA.[19] This area must be at or near the point of generation.
-
Collect Waste:
-
Solid Waste: Carefully transfer residual solid this compound into a designated, pre-labeled hazardous waste container.
-
Contaminated Materials: Any items grossly contaminated, such as gloves, weigh boats, or absorbent pads, must also be placed in this container.
-
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This is a common point of regulatory violation.[5]
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste. They will manage the manifest and ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Causality: The requirement for high-temperature incineration (typically ≥ 1100 °C for halogenated waste) is dictated by the chemical stability of the compound.[24] These conditions are necessary to ensure complete destruction and prevent the formation of toxic byproducts. The afterburner provides additional residence time at high temperature, while the scrubber neutralizes the resultant HCl and HF gases.[14][25]
Emergency Protocol: Laboratory Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure risks.
Step-by-Step Methodology:
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large spills, evacuate the lab and contact your EHS emergency line immediately.
-
Don Enhanced PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or if dust is generated, respiratory protection may be necessary.[7][26]
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.[7]
-
Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container for this compound and disposed of through the licensed contractor route.[8]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for managing different waste streams of the compound.
Prohibited Disposal Methods
To ensure safety and compliance, it is equally important to know what not to do.
-
DO NOT Dispose Down the Drain: This is strictly prohibited. The compound's toxicity can harm aquatic life and damage wastewater treatment systems.[8][27]
-
DO NOT Dispose in Regular Trash: As a toxic hazardous waste, this is a clear violation of EPA regulations and poses a risk to sanitation workers.[27]
-
DO NOT Attempt In-Lab Neutralization for Disposal: Do not attempt to hydrolyze the nitrile or perform other chemical reactions as a means of disposal. This is an uncontrolled process that is not a substitute for certified, high-temperature incineration.
Diagram 2: Cradle-to-Grave Disposal Process
Caption: The regulated "cradle-to-grave" journey of the hazardous waste.
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment while upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. 4-Amino-5-chloro-2-fluorobenzonitrile | 1443253-03-9 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 5. pfw.edu [pfw.edu]
- 6. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. zeeco.com [zeeco.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ehrs.upenn.edu [ehrs.upenn.edu]
- 20. acewaste.com.au [acewaste.com.au]
- 21. blog.creliohealth.com [blog.creliohealth.com]
- 22. actenviro.com [actenviro.com]
- 23. capotchem.com [capotchem.com]
- 24. zerowasteeurope.eu [zerowasteeurope.eu]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. acs.org [acs.org]
A Researcher's Guide to Handling 4-Amino-2-chloro-5-fluorobenzonitrile: A Focus on Personal Protective Equipment
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 4-Amino-2-chloro-5-fluorobenzonitrile, a substituted benzonitrile, presents a unique set of handling challenges that demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational procedures, and disposal, empowering researchers to work safely and effectively.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's intrinsic hazards is critical. Based on data for this compound and structurally related compounds, a clear hazard profile emerges. The compound is associated with multiple hazard statements, indicating significant risk upon exposure.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a cyano group (-C≡N) suggests potential toxicity analogous to other nitriles, which can interfere with cellular respiration. The amino, chloro, and fluoro substitutions further modify its reactivity and toxicological profile. Therefore, the primary safety objective is to prevent any direct contact, inhalation, or ingestion.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process dictated by the scale of the operation and the potential for exposure. The "Hierarchy of Controls" principle dictates that PPE is the last line of defense, employed after engineering controls (like fume hoods) and administrative controls (like standard operating procedures) are established.
The PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision workflow for PPE selection based on task-specific risks.
Detailed PPE Specifications and Protocols
This table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile rubber gloves. [2] | Nitrile gloves provide excellent resistance to a wide range of chemicals, including many solvents used in drug development.[3][4][5] Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal. Always inspect gloves for defects before use.[6] |
| Eye/Face Protection | Safety glasses with side shields (minimum). Chemical goggles for splash hazards. [2][6] | Protects against accidental splashes and airborne particles. Goggles should be worn when handling solutions or performing reactions with a higher risk of splashing. A face shield may be necessary for larger-scale operations. |
| Body Protection | Flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes. [2] | A lab coat protects skin and personal clothing from contamination. Ensure the coat is fully buttoned. Long pants and closed-toe shoes are mandatory to protect the lower body from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. [2] If dust generation is unavoidable, a NIOSH-approved N95 respirator or higher is required.[2] | The primary engineering control is a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An N95 respirator provides protection against particulate matter. For significant aerosol-generating procedures, a powered air-purifying respirator (PAPR) should be considered. |
Procedural Guidance: From Preparation to Disposal
Pre-Operational Checklist
-
Designate a Handling Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[7]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to minimize movement in and out of the controlled space.
-
Review the SDS: Always have the most current Safety Data Sheet (SDS) readily available.
-
Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure.[2]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials like sand or vermiculite.[2] Do not use combustible materials to absorb the spill.
-
Cleanup: Carefully sweep up the solid material, avoiding dust generation.[2][6] Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental and personnel safety.[2]
Waste Collection:
-
All solid waste contaminated with this compound (e.g., used gloves, weigh boats, contaminated absorbent pads) must be collected in a dedicated, sealed hazardous waste container.[6][8]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Protocol:
-
This compound is classified as hazardous waste and must be disposed of through a licensed waste treatment facility.[2]
-
One common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][8]
-
Never dispose of this chemical down the drain or in regular trash.[8] Always adhere to local, regional, and national environmental regulations.[2]
Equipment Decontamination:
-
Glassware and equipment should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble) in the fume hood. The solvent rinsate must be collected as hazardous waste.
-
After the initial rinse, wash the equipment thoroughly with soap and water.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. business.medtecs.com [business.medtecs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
